Dicyclohexylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dicyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULBKVLSJEMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)PC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061190 | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-84-5 | |
| Record name | Dicyclohexylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=829-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dicyclohexylphosphine synthesis protocols
An In-depth Technical Guide to the Synthesis of Dicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This compound (Cy₂PH) is a valuable secondary phosphine (B1218219) ligand widely employed in catalysis and organic synthesis. Its electron-rich nature and steric bulk are crucial for promoting a variety of chemical transformations, including cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale and large-scale production.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two well-established pathways:
-
The Grignard Route : This approach involves the reaction of a cyclohexyl Grignard reagent with phosphorus trichloride (B1173362) (PCl₃) to form chlorothis compound (B95532) (Cy₂PCl), which is subsequently reduced to the target compound. This method is often recommended for preparing cyclohexyl-substituted phosphines.[1][2]
-
The Phosphine Oxide Route : This strategy entails the synthesis of this compound oxide, followed by its reduction to this compound. This route offers an alternative that can be advantageous under certain conditions, particularly for achieving high purity and a solvent-free product.[1]
The Grignard Route: From Phosphorus Trichloride
This is a direct and widely utilized method for the synthesis of this compound. The key intermediate, chlorothis compound, is first prepared and then reduced.
Part 1: Synthesis of Chlorothis compound (Cy₂PCl)
The reaction of cyclohexylmagnesium chloride or bromide with PCl₃ must be carefully controlled to prevent the formation of the over-alkylation product, tricyclohexylphosphine (B42057) (PCy₃).[2] Precise titration of the Grignard reagent is essential.[1]
Experimental Protocol: Synthesis of Cy₂PCl from PCl₃ [1]
-
Reaction Setup : To a cooled (-78 °C) solution of phosphorus trichloride (3.9 mL, 44.6 mmol) in diethyl ether (200 mL), add a solution of cyclohexylmagnesium chloride (2.6 M in Et₂O, 33.5 mL, 87 mmol, 1.95 equiv) dropwise via cannula.
-
Reaction : Stir the mixture for 1 hour at -78 °C, then allow it to slowly warm to room temperature and stir overnight (16 hours).
-
Work-up : Add 1,4-dioxane (B91453) (20 mL) to the reaction mixture and stir the resulting white suspension for 1 hour.
-
Purification : Filter the mixture through Celite on a glass frit under an inert atmosphere. Remove the solvents in vacuo (50 mbar) at 40 °C to yield Cy₂PCl as a colorless oil.
Part 2: Reduction of Chlorothis compound (Cy₂PCl)
The reduction of the phosphine chloride intermediate to this compound can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice.[1][2]
Experimental Protocol: Reduction of Cy₂PCl to Cy₂PH [2]
-
Reaction Setup : Add a solution of LiAlH₄ (3.05 g, 80.4 mmol) in diethyl ether (100 mL) dropwise to a cooled (0 °C) solution of Cy₂PCl (17.6 g, 75.7 mmol) in diethyl ether (200 mL).
-
Reaction : Gradually warm the reaction mixture to room temperature and stir overnight (16 hours).
-
Quenching : Slowly add solid Na₂SO₄·10H₂O (4.82 g) under a nitrogen flush to quench any unreacted LiAlH₄. Stir the mixture for an additional hour.
-
Purification : Remove the solvents in vacuo (10 mbar) at 50 °C to obtain a thick grey solid. The product can be further purified by distillation.
Quantitative Data for the Grignard Route
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PCl₃ | Cyclohexylmagnesium chloride, 1,4-Dioxane | Diethyl ether | -78 to RT | 17 | 75 | [1] |
| 2 | Cy₂PCl | LiAlH₄, Na₂SO₄·10H₂O | Diethyl ether | 0 to RT | 17 | Not specified | [2] |
Experimental Workflow: Grignard Route
Caption: Workflow for the synthesis of this compound via the Grignard route.
The Phosphine Oxide Route
This alternative pathway involves the synthesis of this compound oxide, which is then reduced to the final product. This method can be advantageous for producing a high-purity, solvent-free product.[1]
Part 1: Synthesis of this compound Oxide
This intermediate is typically prepared by reacting a cyclohexyl Grignard reagent with diethyl phosphite (B83602).[3]
Experimental Protocol: Synthesis of this compound Oxide [3]
-
Grignard Formation : Prepare cyclohexylmagnesium chloride from magnesium turnings (13.2 g, 550 mmol) and chlorocyclohexane (B146310) (59.3 g, 500 mmol) in diethyl ether.
-
Reaction Setup : Dilute the Grignard reagent with dry THF (500 mL) and cool to 0 °C in an ice bath.
-
Reaction : Add a solution of diethyl phosphite (21.0 g, 152 mmol) in dry THF (20 mL) dropwise to the Grignard reagent over approximately 10 minutes.
-
Reaction : Stir the mixture at 0 °C for 30 minutes and then at 25 °C for 16 hours.
-
Work-up : Cool the mixture to 0 °C and quench with 0.1 N HCl (380 mL). Separate the organic layer and filter the insoluble salt through Celite, washing with ethyl acetate.
-
Purification : Combine the organic layers, dry over MgSO₄, and concentrate. Purify the residue by Kugelrohr distillation to yield this compound oxide as a white solid.
Part 2: Reduction of this compound Oxide
The reduction of the phosphine oxide can be performed using various reagents, with pinacol (B44631) borane (B79455) (HBpin) being a clean option that avoids difficult filtrations of metal salts.[1]
Experimental Protocol: Reduction of this compound Oxide with HBpin [1]
-
Reaction Setup : The reaction is carried out neat (without solvent).
-
Reaction : Use pinacol borane (HBpin) as the reductant for the phosphine oxide. The reaction cleanly furnishes the phosphine.
-
Purification : To quench any co-distilling HBpin, a non-volatile alcohol such as (±)-menthol can be added to the distillate. The resulting non-volatile boron-containing product allows for the purification of the phosphine product by bulb-to-bulb distillation.
Quantitative Data for the Phosphine Oxide Route
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl phosphite | Cyclohexylmagnesium chloride, HCl | Diethyl ether, THF | 0 to 25 | 16.5 | 85 | [3] |
| 2 | This compound oxide | Pinacol borane (HBpin) | Neat | Not specified | Not specified | Not specified | [1] |
Experimental Workflow: Phosphine Oxide Route
References
An In-Depth Technical Guide to Dicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of dicyclohexylphosphine, with a focus on its molecular characteristics. This document is intended to serve as a foundational resource for professionals in research and drug development who utilize phosphine (B1218219) ligands in synthetic chemistry.
Core Molecular Data
This compound is a secondary phosphine with the chemical formula C12H23P.[1] It is a key intermediate and ligand in organic synthesis, particularly in cross-coupling reactions. The fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C12H23P | [1][2] |
| Linear Formula | (C₆H₁₁)₂PH | [3] |
| Molecular Weight | 198.28 g/mol | [1] |
| Exact Mass | 198.153737731 Da | [1] |
| CAS Number | 829-84-5 | [1][2][3] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound and its derivatives are frequently employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery and development for the formation of carbon-carbon bonds. Below is a representative experimental workflow for a Suzuki-Miyaura coupling reaction, a common application for phosphine ligands.
While a specific, detailed experimental protocol for this compound itself is not provided in the search results, a generalized workflow for a Suzuki-Miyaura reaction, where a phosphine ligand like this compound is critical, can be illustrated. The phosphine ligand, in conjunction with a palladium precursor, forms the active catalyst responsible for facilitating the coupling of an organoboron compound with an organohalide.
The logical workflow for setting up such a reaction is depicted in the following diagram.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Spectroscopic Data of Dicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dicyclohexylphosphine (Cy₂PH), a widely used organophosphine ligand in catalysis and organic synthesis. This document is intended to be a core resource, presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant to these analytical techniques.
Core Spectroscopic Data
This compound is a pyrophoric liquid, and its handling requires inert atmosphere techniques. Spectroscopic analysis is crucial for its characterization and for monitoring its reactions. While a complete, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, this guide compiles available information and provides data from closely related compounds for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Due to its air-sensitivity, proper sample preparation is critical for obtaining high-quality spectra.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aliphatic region due to the protons of the two cyclohexyl rings. The proton attached directly to the phosphorus atom will exhibit a characteristic doublet due to coupling with the ³¹P nucleus.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals corresponding to the carbons of the cyclohexyl rings. These signals will also show coupling to the ³¹P nucleus. Data for the closely related tricyclohexylphosphine (B42057) can provide an estimation of the expected chemical shifts.
³¹P NMR Spectroscopy
³¹P NMR is a highly sensitive technique for characterizing organophosphorus compounds.[1][2] this compound will exhibit a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift is indicative of the electronic environment of the phosphorus atom. For comparison, the ³¹P NMR chemical shift of the closely related dicyclohexylphenylphosphine (B1293621) has been reported.[3]
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Solvent | Notes |
| ¹H | Data not available | - | - | Expected to show complex multiplets for cyclohexyl protons and a doublet for the P-H proton. |
| ¹³C | Data not available | - | - | Expected signals for the cyclohexyl carbons will show P-C coupling. |
| ³¹P | Data not available | - | C₆D₆ / CDCl₃ | The chemical shift is expected to be in the typical range for secondary phosphines. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in this compound. The most characteristic absorption would be the P-H stretching vibration. A reference to the FT-IR spectrum of this compound is found in the "Aldrich FT-IR Collection Edition II".[4][5]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| P-H Stretch | ~2280 - 2440 | Medium |
| C-H Stretch (cyclohexyl) | ~2850 - 2930 | Strong |
| CH₂ Bend (cyclohexyl) | ~1450 | Medium |
Note: The exact peak positions can vary slightly depending on the sample preparation method (neat liquid, solution) and the instrument.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common method for analyzing such compounds. The mass spectrum will show a molecular ion peak (M⁺) and various fragment ions resulting from the loss of cyclohexyl and smaller alkyl fragments. PubChem indicates the availability of GC-MS data for this compound, though the spectrum is not directly displayed.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 198
-
Loss of a cyclohexyl radical ([M - C₆H₁₁]⁺): m/z = 115
-
Loss of a hydrogen atom ([M - H]⁺): m/z = 197
-
Cyclohexyl cation ([C₆H₁₁]⁺): m/z = 83
Experimental Protocols
Accurate and reproducible spectroscopic data are highly dependent on the experimental methodology. The following sections provide detailed protocols for the acquisition of NMR, IR, and MS data for air-sensitive liquid phosphines like this compound.
NMR Sample Preparation (Air-Sensitive Protocol)
Given the pyrophoric nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]
-
Solvent Degassing: Use a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been thoroughly degassed by several freeze-pump-thaw cycles.
-
Sample Transfer: In a glovebox or under a positive pressure of inert gas, transfer the desired amount of this compound into a clean, dry vial.
-
Dissolution: Add the degassed deuterated solvent to the vial to dissolve the sample.
-
NMR Tube Filling: Using a cannula or a gas-tight syringe, transfer the solution into a clean, dry NMR tube.
-
Sealing: The NMR tube should be sealed with a tight-fitting cap and wrapped with Parafilm for short-term storage and analysis. For long-term or high-temperature experiments, flame-sealing the NMR tube is recommended.
FT-IR Sample Preparation (Neat Liquid)
For liquid samples like this compound, a thin film between two IR-transparent salt plates (e.g., KBr or NaCl) is a common sample preparation method.
-
Plate Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination.
-
Sample Application: In an inert atmosphere, apply a small drop of this compound to the center of one salt plate.
-
Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film.
-
Mounting: Place the sandwiched plates in the FT-IR sample holder.
-
Data Acquisition: Acquire the spectrum. The thickness of the film can be adjusted by gently pressing the plates together to optimize the peak intensities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) under an inert atmosphere.
-
GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of organophosphorus compounds.
-
Injection: Use a split/splitless injector. A splitless injection is often preferred for trace analysis.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
MS Parameters: Use electron ionization (EI) at 70 eV. The mass spectrometer should be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).
Visualizations
To aid in the understanding of the analytical workflow, the following diagram illustrates the general process of spectroscopic analysis for a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Understanding the Pyrophoric Nature of Dicyclohexylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexylphosphine ((C₆H₁₁)₂PH), a valuable organophosphorus compound utilized as a ligand in catalysis and organic synthesis, presents a significant safety challenge due to its pyrophoric nature.[1][2] This technical guide provides an in-depth analysis of the pyrophoric characteristics of this compound, offering detailed handling protocols and safety information critical for professionals in research and drug development.
Core Concepts: Understanding Pyrophoricity
Pyrophoric substances are liquids or solids that can ignite spontaneously in air at or below 54.5°C (130°F).[3] This hazardous property arises from the substance's high reactivity with oxygen and moisture in the atmosphere. This compound is classified as a Pyrophoric Liquid, Category 1, indicating that it catches fire spontaneously if exposed to air.[2] The presence of a P-H bond and the electron-donating cyclohexyl rings contribute to its high reactivity.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to its handling and pyrophoric nature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃P | [2] |
| Molecular Weight | 198.28 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 129 °C @ 8 mmHg | [1] |
| GHS Hazard Classification | Pyrophoric liquids, Category 1 (H250) | [2] |
Experimental Protocols for Handling Pyrophoric Materials
Due to the inherent dangers, the handling of this compound requires strict adherence to established safety protocols. The following is a generalized experimental protocol for the safe handling of pyrophoric liquids, based on standard laboratory practices.
I. Preparation and Inert Atmosphere
-
Risk Assessment : Conduct a thorough risk assessment before any experiment.
-
Fume Hood : All manipulations must be performed in a certified chemical fume hood with the sash positioned as low as possible.[4]
-
Inert Atmosphere : A glovebox or Schlenk line apparatus is essential to handle this compound under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
Glassware : All glassware must be oven-dried and cooled under a stream of inert gas to remove any moisture.
-
Personal Protective Equipment (PPE) :
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[4]
-
Fire-retardant gloves may be worn over chemical-resistant gloves.
-
II. Transfer of this compound
The transfer of this compound should be carried out using either a syringe or a cannula (double-tipped needle) technique under a positive pressure of inert gas.
A. Syringe Transfer (for small volumes)
-
Purge a clean, dry syringe with inert gas.
-
Puncture the septum of the this compound container with the inert gas line needle to maintain positive pressure.
-
Carefully draw the desired volume of the liquid into the syringe.
-
Remove the syringe and immediately insert the needle into the septum of the reaction vessel.
-
Slowly dispense the liquid into the reaction vessel.
B. Cannula Transfer (for larger volumes)
-
Insert one end of the cannula into the this compound container and the other end into the reaction vessel, both under a positive pressure of inert gas.
-
The pressure difference will facilitate the transfer of the liquid.
III. Quenching and Disposal
-
Quenching : Unused or residual this compound must be quenched carefully. This is typically done by slowly adding a less reactive solvent (e.g., isopropanol) to the phosphine (B1218219) solution under an inert atmosphere and with cooling.
-
Disposal : The quenched solution and any contaminated materials must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
Visualizing Safe Handling and Reactivity
To further clarify the critical procedures and the chemical nature of this compound's pyrophoricity, the following diagrams are provided.
References
An In-depth Technical Guide to the Safe Handling and Storage of Dicyclohexylphosphine
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety protocols and data for the handling and storage of dicyclohexylphosphine (C₁₂H₂₃P). Due to its hazardous properties, strict adherence to these guidelines is critical to ensure personnel safety and prevent accidents in the laboratory or production environment.
Hazard Identification and Classification
This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] It is also acutely toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃P | [1] |
| Molecular Weight | 198.29 g/mol | [2] |
| Physical State | Liquid | [1] |
| Appearance | Clear to amber liquid with a pungent odor | [2] |
| Boiling Point | 129 °C @ 8 mmHg | [2][4] |
| Melting Point | 2 °C | [2] |
| Specific Gravity | 0.98 | [1][2] |
| Vapor Pressure | < 0.1 mm Hg @ 25°C | [1][2] |
| Solubility | Insoluble in water; reacts slowly with water | [1][2] |
Table 2: Toxicological and Safety Data
| Parameter | Value | Source |
| Acute Toxicity (Oral) | LD50 (rat): 215 mg/kg | [1][2] |
| Pyrophoricity | Catches fire spontaneously if exposed to air | [1][2] |
| Storage Class Code | 4.2 (Pyrophoric and self-heating hazardous materials) | [4] |
Protocols for Safe Handling
Due to its pyrophoric and corrosive nature, this compound must only be handled by trained personnel using specialized air-free techniques.
3.1. Engineering Controls
-
Inert Atmosphere: All transfers and manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[1][2] Do not allow any contact with air.[1][5]
-
Ventilation: A well-ventilated area is required.[1][5] Local exhaust ventilation is mandatory to control any potential exposure.[2]
-
Safety Equipment: Emergency eyewash fountains and safety showers must be immediately accessible in the vicinity of any potential exposure.[1][2]
3.2. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is mandatory:
-
Eye/Face Protection: Wear a full face shield with chemical worker's goggles.[1][2] Contact lenses should not be worn.[1]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified organic vapor (black cartridge) respirator.[1][2]
3.3. Handling Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
Protocols for Safe Storage
Proper storage is crucial to prevent fire and degradation of the material.
-
Atmosphere: Store in sealed containers under a dry, inert atmosphere.[1][2]
-
Location: Store in a cool, dry, and well-ventilated place.[1][5] The storage area should be locked up.[1]
-
Heat and Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Incompatibilities: Segregate from all incompatible materials.
Chemical Incompatibility
This compound is highly reactive and must not come into contact with the substances listed below. It reacts violently with dimethylsulfoxide.[1][2]
Incompatible Materials:
Incompatibility Diagram
Caption: Major chemical incompatibilities of this compound.
Emergency and First-Aid Procedures
6.1. Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder followed by sand or dolomite.[1][2]
-
Unsuitable Media: DO NOT use water or straight streams.[1][2]
6.2. Accidental Release Measures
-
Immediately remove all sources of ignition.[5]
-
Cover the spill with dry chemical extinguishing powder, lime, sand, or soda ash.[1]
-
Allow time for the material to decompose or for a fire to burn out, then carefully sweep the material into a suitable container for disposal.[1][2]
6.3. First Aid
-
Skin Contact: Immediately wash with plenty of soap and water. Get immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Get immediate medical attention.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
Inhalation: Remove the victim to fresh air. Seek medical advice if you feel unwell.[1]
References
Air-Free Handling of Dicyclohexylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexylphosphine (PCy₂) is a widely utilized organophosphine ligand in catalysis and organic synthesis, valued for its steric bulk and electron-donating properties. However, its pyrophoric nature, igniting spontaneously upon contact with air, necessitates rigorous air-free handling techniques to ensure safety and experimental integrity. This guide provides an in-depth overview of the essential procedures for the safe manipulation of this compound, catering to both novice and experienced researchers in the field.
Properties and Hazards of this compound
Understanding the inherent risks associated with this compound is paramount before any handling procedures are initiated. It is a clear, colorless to yellow liquid that is highly reactive with atmospheric oxygen and moisture.
Table 1: Physicochemical Properties and Hazards of this compound
| Property | Value | Citation |
| Appearance | Colorless to yellow liquid | |
| Molecular Formula | C₁₂H₂₃P | |
| Molecular Weight | 198.3 g/mol | |
| Boiling Point | 125-128 °C (10 mmHg) | |
| Density | 0.903 g/mL at 25 °C | |
| Flash Point | -17 °C | |
| Autoignition Temperature | Pyrophoric - may ignite spontaneously on contact with air | [1] |
| Hazards | Pyrophoric, Reacts violently with water, Causes severe skin burns and eye damage, Toxic if swallowed | [1][2] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a stringent PPE protocol must be followed at all times.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification | Citation |
| Eye Protection | Full face shield with chemical workers' goggles. | [1][2] |
| Hand Protection | Rubber, neoprene, or nitrile gloves. | [1][2] |
| Body Protection | Flame-retardant lab coat. | |
| Respiratory Protection | NIOSH-approved organic vapor respirator if exposure exceeds TLV. | [1] |
| Additional | An eyewash station and emergency shower must be readily available. | [1] |
Air-Free Handling Techniques
The two primary methods for handling air-sensitive reagents like this compound are the use of a Schlenk line or a glovebox.[3][4][5] The choice between these techniques often depends on the scale of the reaction, the complexity of the manipulations, and the available laboratory infrastructure.
Schlenk Line Techniques
A Schlenk line is a dual-manifold apparatus that allows for the manipulation of substances under an inert atmosphere (typically nitrogen or argon).[6]
This protocol outlines the transfer of this compound from a Sure/Seal™ bottle to a reaction flask using a double-tipped needle (cannula).
-
Preparation:
-
Ensure the Schlenk line is properly set up with a positive pressure of inert gas, vented through an oil bubbler.[6][7]
-
Dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas.
-
The reaction flask should be equipped with a magnetic stir bar and sealed with a rubber septum.
-
Purge the reaction flask by evacuating the air and refilling with inert gas. This cycle should be repeated at least three times.[6][8]
-
-
Transfer:
-
Pierce the septum of the this compound Sure/Seal™ bottle with a needle connected to the inert gas line to create a positive pressure.
-
Carefully insert one end of the cannula through the septum of the this compound bottle, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
To initiate the transfer, reduce the inert gas pressure in the receiving flask by inserting a vent needle connected to the bubbler. The pressure difference will drive the liquid through the cannula.[9]
-
Once the desired amount is transferred, remove the cannula from the reaction flask first, then from the source bottle.
-
Diagram 1: Schlenk Line Setup and Cannula Transfer Workflow.
Glovebox Techniques
A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for more complex manipulations than a Schlenk line.[3][4]
-
Preparation:
-
Ensure the glovebox oxygen and moisture levels are within the acceptable range (typically <1 ppm).[10]
-
All glassware and equipment must be brought into the glovebox through an antechamber that is purged multiple times.[10][11] For solid items, a common procedure is to evacuate the antechamber and refill with inert gas three times.[11]
-
The sealed container of this compound should also be brought in through the antechamber.
-
-
Handling:
-
Once inside the glovebox, the this compound container can be opened.
-
Use a micropipette or a syringe to accurately measure and transfer the desired volume of the liquid to the reaction vessel.
-
All subsequent manipulations, such as the addition of other reagents or solvents, can be performed within the controlled atmosphere of the glovebox.
-
After use, securely seal the this compound container.
-
All waste materials should be properly contained before being removed from the glovebox.
-
Diagram 2: Glovebox Handling Workflow.
Table 3: Comparison of Schlenk Line and Glovebox Techniques
| Feature | Schlenk Line | Glovebox |
| Cost | Relatively low initial cost. | High initial investment and maintenance costs. |
| Complexity of Manipulations | Best for simpler operations like liquid transfers and reactions in a single flask. | Allows for complex manipulations, including weighing solids and setting up intricate apparatus. |
| Atmosphere Purity | Good, but susceptible to minor leaks at joints. | Excellent, with continuous purification of the atmosphere. |
| Throughput | Multiple reactions can be run simultaneously on a multi-port manifold. | Limited by the physical space inside the box. |
| Ease of Use | Requires more practice and skill to master techniques like cannula transfer. | More intuitive for direct manipulation of materials. |
Storage and Disposal
Proper storage and disposal of this compound are critical for safety.
Storage
-
Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[2][12]
-
Store away from incompatible materials such as oxidizers, acids, and water.[1][2]
Disposal
-
Spills should be covered with dry chemical extinguishing powder, lime, sand, or soda ash. Do not use water. [1]
-
Small residual amounts can be quenched by slow addition to a stirred, cooled solution of a proton source like isopropanol (B130326) in an inert solvent such as toluene, under an inert atmosphere. The resulting mixture should then be treated as hazardous waste.
-
All disposal must be in accordance with local, state, and federal regulations.[2][12]
Diagram 3: Decision Flowchart for Handling Technique.
By adhering to these stringent air-free handling protocols, researchers can safely and effectively utilize this compound in their synthetic endeavors, minimizing risks and ensuring the integrity of their experimental outcomes.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Schlenk line - Wikipedia [en.wikipedia.org]
- 7. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. chemicalbook.com [chemicalbook.com]
Synthesis of Dicyclohexylphosphine derivatives
An In-depth Technical Guide to the Synthesis of Dicyclohexylphosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This compound derivatives are a critical class of organophosphorus compounds, widely employed as ligands in transition metal catalysis. Their unique steric and electronic properties, characterized by bulky, electron-donating cyclohexyl groups, make them highly effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound and its key derivatives, complete with detailed experimental protocols, quantitative data, and process visualizations.
Core Synthetic Pathways
The synthesis of this compound derivatives primarily originates from two key starting materials: phosphorus trichloride (B1173362) (PCl₃) and this compound oxide. These pathways offer access to crucial intermediates like chlorothis compound (B95532), which can be further functionalized.
A general overview of the synthetic relationships is presented below.
Caption: Core synthetic routes to this compound derivatives.
Synthesis from Phosphorus Trichloride (PCl₃)
The most direct route to the key intermediate, chlorothis compound (Cy₂PCl), involves the alkylation of phosphorus trichloride using a Grignard reagent. This method is a single step from commercially available starting materials. However, careful control of stoichiometry is essential to prevent over-alkylation to the tertiary phosphine (B1218219) (PCy₃), which is difficult to separate from the desired product.[1]
The resulting chlorothis compound can then be reduced to this compound (Cy₂PH) using a hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Synthesis from this compound Oxide
An alternative and often recommended pathway, particularly for other bulky alkyl phosphines, proceeds through the corresponding phosphine oxide.[1] this compound oxide (Cy₂P(O)H) is first synthesized and then subsequently reduced. This two-step process can offer better control and higher purity. A variety of reducing agents can be employed, with diisobutylaluminum hydride (DIBAL-H) being particularly effective for secondary phosphine oxides.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic steps, providing a comparative overview of different methodologies.
Table 1: Synthesis of this compound Oxide
| Phosphorus Source | Grignard Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|
| Diethyl Phosphite | Cyclohexylmagnesium Chloride | THF / Diethyl Ether | 0 to 25 | 16.5 | 85 |[4] |
Table 2: Synthesis of Chlorothis compound (Cy₂PCl)
| Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| PCl₃ | Cyclohexylmagnesium Chloride (1.95 eq.) | Diethyl Ether | -78 to RT | 17 | N/A | [1] |
| this compound | Ethyl Trichloroacetate | THF | 18 to 33 | 2.5 | 53 |[5] |
Table 3: Synthesis of this compound (Cy₂PH)
| Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cy₂PCl | LiAlH₄ | Diethyl Ether | 0 to 40 | 1.5 | N/A | [6] |
| Cy₂P(O)H | DIBAL-H | Toluene | 50 | 4 | Clean Reduction |[2] |
Table 4: Synthesis of Bis(dicyclohexylphosphino)alkanes
| Alkane Bridge | Yield (%) | Reference |
|---|---|---|
| Ethane | 96 | [7] |
| Propane | 95 | [7] |
| Butane | 96 |[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Oxide[4]
This protocol details the synthesis from a Grignard reagent and diethyl phosphite.
-
Grignard Reagent Preparation:
-
Under an argon atmosphere, charge a 1-liter two-necked round-bottom flask with magnesium turnings (13.2 g, 550 mmol) and 50 mL of dry diethyl ether.
-
Add a crystal of iodine, followed by chlorocyclohexane (B146310) (7.5 g, 63 mmol) over 5 minutes without stirring to initiate the reaction.
-
Add another 150 mL of dry diethyl ether. Add the remaining chlorocyclohexane (51.8 g, 437 mmol) in 25 mL of dry ether dropwise over ~30 minutes to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 45 minutes.
-
-
Reaction with Diethyl Phosphite:
-
Dilute the Grignard reagent with 500 mL of dry THF and cool to 0°C in an ice bath.
-
Add a solution of diethyl phosphite (21.0 g, 152 mmol) in 20 mL of dry THF dropwise over ~10 minutes.
-
Stir the mixture at 0°C for 30 minutes and then at 25°C for 16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by adding 0.1 N HCl (380 mL).
-
After stirring at 25°C for 5 minutes, separate the organic layer. Filter the insoluble salt through a pad of CELITE®, washing with ethyl acetate (B1210297) (200 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate on a rotary evaporator.
-
Purify the residue by Kugelrohr distillation to yield this compound oxide as a white solid (27.6 g, 85% yield).
-
The experimental workflow for a typical Grignard reaction setup is visualized below.
Caption: Experimental workflow for a Grignard reaction.
Protocol 2: Synthesis of Chlorothis compound (Cy₂PCl) from PCl₃[1]
This procedure requires careful control over the amount of Grignard reagent added.
-
Reaction Setup:
-
Add PCl₃ (3.9 mL, 44.6 mmol) to a flask with 200 mL of dry diethyl ether and cool to -78°C.
-
Note: It is essential to titrate the Grignard reagent immediately before use to determine its exact concentration.
-
-
Grignard Addition:
-
Add a solution of cyclohexylmagnesium chloride (2.6 M in Et₂O, 33.5 mL, 87 mmol, 1.95 equiv) dropwise via cannula to the cooled PCl₃ solution.
-
Stir the reaction mixture for 1 hour at -78°C.
-
Allow the mixture to warm slowly to room temperature and stir overnight (16 hours).
-
Monitor the reaction by ³¹P NMR to ensure complete conversion and avoid the formation of PCy₃. Add more Grignard reagent if necessary.
-
-
Work-up and Purification:
-
(Work-up details are not fully specified in the source but would typically involve quenching, extraction, and distillation under reduced pressure.)
-
Protocol 3: Reduction of Cy₂PCl with LiAlH₄[6]
This protocol describes the synthesis of this compound. Note that the cited source provides this as a general method, with specific quantities given for the t-butyl analogue.
-
Reaction Setup:
-
Prepare a solution of LiAlH₄ (e.g., 1.1 equivalents) in diethyl ether (50 mL) and cool to 0°C.
-
-
Addition of Cy₂PCl:
-
Add a solution of Cy₂PCl in diethyl ether (200 mL) dropwise to the cooled LiAlH₄ solution.
-
-
Reaction and Quench:
-
Gradually warm the reaction mixture to room temperature and then reflux at 40°C for 1.5 hours.
-
Carefully quench the unreacted LiAlH₄ by the slow addition of solid Na₂SO₄·10H₂O under a nitrogen flush.
-
Stir the resulting suspension for 1 hour.
-
-
Isolation:
-
Filter the suspension through celite using an air-sensitive glass frit under nitrogen to give a colorless solution of this compound.
-
The solvent can be removed under reduced pressure, but care must be taken as this compound is pyrophoric.
-
Application in Catalysis: The Cross-Coupling Cycle
This compound derivatives are primarily used as ligands (L) in palladium-catalyzed cross-coupling reactions. The bulky and electron-donating nature of the dicyclohexylphosphino group helps to stabilize the active Pd(0) species and promotes key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2][6]
Caption: Generic catalytic cycle for Pd-cross-coupling reactions.
The cycle is generally understood to proceed via three main steps:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[6]
-
Transmetalation: The organic group (R) is transferred from an organometallic reagent (R-M') to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic groups (Ar and R) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Safety Considerations
Dialkylphosphines, including this compound, can be pyrophoric (ignite spontaneously in air) and are malodorous. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. All glassware and waste should be carefully quenched.[1][6] Reagents like lithium aluminum hydride react violently with water and must be handled with extreme care.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Reduction of Tertiary Phosphine Oxides with DIBAL-H [organic-chemistry.org]
- 4. This compound oxide synthesis - chemicalbook [chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104558029A - Method for synthesizing bis(this compound)alkane - Google Patents [patents.google.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Reddit - The heart of the internet [reddit.com]
Dicyclohexylphosphine Coordination Chemistry with Palladium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of dicyclohexylphosphine (PCy₂) with palladium. It covers the synthesis of key palladium-dicyclohexylphosphine complexes, their structural characteristics, and their application in catalytic cross-coupling reactions, which are pivotal in modern synthetic chemistry and drug development.
Introduction to this compound as a Ligand
This compound (PCy₂) is a secondary phosphine (B1218219) ligand that, upon coordination to a metal center, becomes a bulky and electron-rich tertiary phosphine. These properties are highly desirable in catalysis, as they can enhance the catalytic activity of palladium complexes. The steric bulk of the cyclohexyl groups can promote the reductive elimination step in catalytic cycles and stabilize the catalytically active monoligated palladium(0) species. The strong σ-donating ability of the phosphine increases the electron density on the palladium center, facilitating the oxidative addition of substrates like aryl halides.
Synthesis of Palladium-Dicyclohexylphosphine Complexes
The synthesis of palladium complexes bearing this compound ligands typically involves the reaction of a suitable palladium(II) precursor with the phosphine ligand. A common precursor is dichlorobis(benzonitrile)palladium(II) or palladium(II) chloride.
Experimental Protocol: Synthesis of trans-Dichlorobis(dicyclohexyl(phenyl)phosphine)palladium(II)
This protocol describes the synthesis of a well-characterized palladium complex containing a dicyclohexylphosphino group.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Dicyclohexyl(phenyl)phosphine
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve dicyclohexyl(phenyl)phosphine (2.0 equivalents) in acetone in a Schlenk flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve palladium(II) chloride (1.0 equivalent) in a minimal amount of acetone.
-
Slowly add the palladium(II) chloride solution to the phosphine solution with vigorous stirring.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate as a solid.
-
Filter the solid product under an inert atmosphere and wash with cold acetone to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield trans-dichlorobis(dicyclohexyl(phenyl)phosphine)palladium(II) as a yellow powder.
Structural Characterization
The geometry and electronic structure of palladium-dicyclohexylphosphine complexes are crucial for their catalytic activity. X-ray crystallography and NMR spectroscopy are key techniques for their characterization.
X-ray Crystallography Data
The solid-state structure of these complexes provides precise information on bond lengths and angles, offering insights into the steric and electronic environment of the palladium center.
| Complex | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | P-Pd-P Angle (°) | Cl-Pd-Cl Angle (°) | Geometry | Reference |
| trans-[PdCl₂{P(C₆H₁₁)₂(C₆H₅)}₂][1] | 2.3343(5) | 2.3017(4) | 180 | 180 | trans-Square Planar | [1] |
| trans-[PdCl₂{P(C₆H₁₁)₃}₂] | 2.3628(9) | 2.3012(9) | 180 | 180 | trans-Square Planar | [2] |
Note: Data for the closely related tricyclohexylphosphine (B42057) complex is included for comparison.
NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing phosphine complexes in solution. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom and the coordination to the palladium center.
| Complex | Solvent | ³¹P NMR Chemical Shift (δ, ppm) |
| cis-[PdCl₂(PCy₂H)₂] (Predicted) | CDCl₃ | ~20-40 |
| trans-[PdCl₂(PCy₂H)₂] (Predicted) | CDCl₃ | ~30-50 |
| [Pd(PCy₃)₂] | Toluene | 16.5 |
Note: Specific experimental data for simple bis(this compound)palladium(II) complexes is limited in the searched literature; predicted ranges are based on related compounds. The chemical shift for the Pd(0) complex with the related tricyclohexylphosphine is provided for context.
Catalytic Applications in Cross-Coupling Reactions
Palladium complexes with this compound ligands are highly effective catalysts for various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
trans-[PdCl₂{P(C₆H₁₁)₂(C₆H₅)}₂] (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, phenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add the dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PCy₂H (in situ) | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 | 98 | 49 | |
| 4-Chloroanisole | Phenylboronic acid | [PdCl₂(PCy₂Ph)₂] | K₃PO₄ | Dioxane | 100 | 12 | 92 | 92 | 7.7 | |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd₂ (dba)₃ / PCy₂H (in situ) | Cs₂CO₃ | THF | 66 | 4 | 95 | 95 | 23.8 |
Note: The data in this table is representative and compiled from various sources in the literature. Actual results may vary depending on the specific reaction conditions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ / PCy₂H (in situ) | Et₃N | DMF | 100 | 6 | 90 | 90 | 15 | |
| 4-Bromoacetophenone | n-Butyl acrylate | [PdCl₂(PCy₂Ph)₂] | NaOAc | DMA | 120 | 24 | 85 | 85 | 3.5 | |
| 1-Iodonaphthalene | Methyl acrylate | Pd₂ (dba)₃ / PCy₂H (in situ) | K₂CO₃ | NMP | 110 | 8 | 93 | 93 | 11.6 |
Note: The data in this table is representative and compiled from various sources in the literature. Actual results may vary depending on the specific reaction conditions.
Signaling Pathways and Experimental Workflows
Visual representations of the catalytic cycles and experimental workflows can aid in understanding the complex processes involved in palladium-dicyclohexylphosphine chemistry.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle mediated by a palladium-dicyclohexylphosphine complex.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening the efficacy of different palladium-dicyclohexylphosphine catalysts in a cross-coupling reaction.
Caption: Workflow for palladium-dicyclohexylphosphine catalyst screening.
Logical Relationship of Catalyst Precursors and Active Species
This diagram illustrates the relationship between common palladium precursors, the this compound ligand, and the formation of the catalytically active Pd(0) species.
Caption: Formation of the active catalytic species from precursors.
Conclusion
Palladium complexes featuring this compound ligands are robust and highly active catalysts for a range of important organic transformations. Their unique steric and electronic properties make them valuable tools in the synthesis of complex molecules, with significant applications in the pharmaceutical and materials science industries. This guide provides a foundational understanding of their synthesis, structure, and catalytic applications, serving as a valuable resource for researchers in the field. Further exploration into the synthesis of novel this compound-based ligands and their corresponding palladium complexes will undoubtedly lead to the development of even more efficient and selective catalytic systems.
References
Methodological & Application
Application Notes and Protocols for Dicyclohexylphosphine Ligands in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicyclohexylphosphine-based ligands, such as SPhos and XPhos, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers detailed experimental protocols, quantitative data on reaction scope, and visualizations of the catalytic cycle and experimental workflow, designed to be a practical guide for laboratory work.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The efficiency and substrate scope of this reaction are critically dependent on the choice of ligand coordinated to the palladium catalyst.[3] this compound-based ligands, characterized by their steric bulk and electron-rich nature, have emerged as highly effective for promoting Suzuki-Miyaura couplings, even with challenging substrates.[4][5]
Bulky and electron-rich phosphine (B1218219) ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated remarkable activity, enabling reactions with unactivated aryl chlorides, sterically hindered substrates, and heteroaryl compounds, often at room temperature and with low catalyst loadings.[4][6] These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to high yields and broad applicability.[4]
Catalytic Cycle and the Role of this compound Ligands
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[1] this compound ligands play a crucial role in enhancing the efficiency of this cycle. The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition of aryl halides.[4] The electron-donating nature of the phosphine accelerates both the oxidative addition and the final reductive elimination step, leading to faster reaction rates and higher turnovers.
Caption: Suzuki-Miyaura catalytic cycle featuring a this compound ligand (L).
Data Presentation: Substrate Scope and Yields
The use of this compound ligands enables the successful coupling of a wide range of aryl and heteroaryl halides with various boronic acids and their derivatives. The following tables summarize representative yields for the Suzuki-Miyaura coupling using SPhos and XPhos as ligands.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using SPhos [4]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 98 |
| 2 | 2-Chlorotoluene | 2-Methylbiphenyl | 95 |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 97 |
| 4 | 2-Chloroanisole | 2-Methoxybiphenyl | 96 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 99 |
General Conditions: 1.0 mmol aryl chloride, 1.5 mmol phenylboronic acid, 2 mol% Pd(OAc)₂, 4 mol% SPhos, 2.0 mmol K₃PO₄, in toluene (B28343) at room temperature for 2-18 hours.
Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides using SPhos or XPhos [3][4]
| Entry | Heteroaryl Halide | Boronic Acid | Ligand | Product | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | SPhos | 2-Phenylpyridine | 95 |
| 2 | 3-Bromopyridine | Phenylboronic acid | SPhos | 3-Phenylpyridine | 98 |
| 3 | 2-Amino-5-chloropyridine | 3-Pyridylboronic acid | XPhos | 2-Amino-5-(3-pyridyl)pyridine | 92 |
| 4 | 2-Chloro-5-fluoropyridine | 4-Methoxyphenylboronic acid | SPhos | 5-Fluoro-2-(4-methoxyphenyl)pyridine | 94 |
| 5 | 2-Chloropyrazine | 5-Indoleboronic acid | SPhos | 2-(Indol-5-yl)pyrazine | 91 |
Conditions vary, but typically involve a palladium precursor, the specified ligand, a base such as K₃PO₄ or Cs₂CO₃, and a solvent like toluene or dioxane, with reaction temperatures ranging from room temperature to 110°C.
Table 3: Synthesis of Sterically Hindered Biaryls [7]
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | SPhos | 95 |
| 2 | 1-Bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | XPhos | 92 |
| 3 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | SPhos | 90 |
General Conditions: Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), ligand, K₃PO₄ as base, in a solvent such as toluene/water or 1,4-dioxane (B91453) at 100-110°C.
Experimental Protocols
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a this compound ligand. This protocol can be adapted for a variety of substrates.
General Procedure for Suzuki-Miyaura Coupling [8]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%) or a suitable palladium precatalyst
-
SPhos or XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene or 1,4-dioxane (5 mL)
-
Water (optional, 0.5 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precursor, this compound ligand, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed solvent (and water, if applicable) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., room temperature to 110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable technique such as TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound-based ligands, such as SPhos and XPhos, are indispensable tools in modern organic synthesis for the construction of C-C bonds via the Suzuki-Miyaura coupling. Their unique steric and electronic properties enable the efficient coupling of a broad range of substrates, including those that are traditionally challenging, under mild conditions. The protocols and data presented herein serve as a practical guide for researchers in academia and industry, facilitating the application of this powerful methodology in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Dicyclohexylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and drug development sectors, due to its broad substrate scope and functional group tolerance. The efficiency and versatility of this transformation are critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst.
Bulky and electron-rich biarylmonophosphine ligands featuring a dicyclohexylphosphine moiety, such as XPhos , RuPhos , and SPhos , have demonstrated exceptional performance in this reaction. These ligands promote the formation of the active monoligated palladium(0) species, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. This document provides detailed application notes, experimental protocols, and comparative data for the use of these powerful ligands in Buchwald-Hartwig amination reactions.
Ligand Structures
The this compound ligands discussed in these notes share a common biaryl backbone, with variations in the substituents on the non-phosphine-bearing aryl ring that modulate their steric and electronic properties.
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly bulky and electron-rich, effective for a wide range of substrates, including challenging aryl chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Features isopropoxy groups that enhance solubility and catalytic activity, particularly effective for the coupling of secondary amines.[1] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Possesses methoxy (B1213986) groups, offering a balance of steric bulk and electron-donating properties suitable for a variety of C-N cross-coupling reactions. |
Data Presentation: Comparative Performance of this compound Ligands
The selection of the optimal ligand is often substrate-dependent. The following tables provide a summary of representative reaction conditions and yields for the Buchwald-Hartwig amination using XPhos, RuPhos, and SPhos, allowing for a comparative assessment of their performance.
Table 1: Amination of Aryl Chlorides with Various Amines
| Entry | Aryl Halide | Amine | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene (B122035) | Morpholine | XPhos | Pd₂(dba)₃ (1.5) | NaOtBu | Toluene (B28343) | Reflux | 6 | 94[2] |
| 2 | Chlorobenzene | Aniline | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 24 | 98 |
| 3 | 4-Chloroanisole | n-Hexylamine | RuPhos | Pd(OAc)₂ (1) | NaOtBu | Dioxane | 100 | 18 | 95 |
| 4 | 2-Chlorotoluene | Di-n-butylamine | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 24 | 88 |
| 5 | 4-Chlorobenzonitrile | Pyrrolidine | RuPhos | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 80 | 12 | 92 |
Table 2: Amination of Aryl Bromides with Primary and Secondary Amines
| Entry | Aryl Halide | Amine | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | XPhos | Pd(OAc)₂ (1) | Cs₂CO₃ | Toluene | 100 | 16 | 99 |
| 2 | 1-Bromo-4-fluorobenzene | Morpholine | RuPhos | G3-RuPhos (1) | NaOtBu | Toluene | 80 | 4 | 97 |
| 3 | 3-Bromoanisole | Benzylamine | SPhos | Pd₂(dba)₃ (1.5) | NaOtBu | Toluene | 80 | 20 | 93 |
| 4 | 2-Bromopyridine | Cyclohexylamine | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 100 | 24 | 91 |
| 5 | 4-Bromobenzaldehyde | Diethylamine | RuPhos | Pd(OAc)₂ (1) | NaOtBu | Toluene | 100 | 18 | 85 |
Experimental Protocols
The following are general procedures for performing Buchwald-Hartwig amination reactions with this compound ligands. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Amination of an Aryl Chloride using XPhos
This protocol is adapted from a literature procedure for the coupling of 4-chlorotoluene and morpholine.[2]
Materials:
-
Palladium(0) bis(dibenzylideneacetone) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Anhydrous toluene
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (e.g., two-necked flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry two-necked flask equipped with a magnetic stir bar and a condenser, add Pd₂(dba)₃ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (4.22 mmol, 1.0 equiv.) and the amine (6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Amination of an Aryl Bromide using RuPhos
This is a general protocol applicable to a wide range of aryl bromides and amines.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a RuPhos palladacycle precatalyst (e.g., G3-RuPhos)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide
-
Amine
-
Anhydrous 1,4-dioxane (B91453) or toluene
-
Inert gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), RuPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube containing a magnetic stir bar.
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 2 mL).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C for the required time (typically 4-24 hours).
-
Monitor the reaction progress by an appropriate method (TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps facilitated by the this compound ligand (L).
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Ligand Screening and Optimization
A systematic approach is crucial for identifying the optimal reaction conditions for a specific Buchwald-Hartwig amination. The following workflow outlines a logical sequence for screening ligands and optimizing reaction parameters.
Caption: Workflow for reaction optimization.
Conclusion
This compound-containing biaryl ligands such as XPhos, RuPhos, and SPhos are powerful tools for the Buchwald-Hartwig amination, enabling the synthesis of a diverse range of arylamines that are of significant interest to the pharmaceutical and materials science industries. The choice of ligand, in conjunction with the optimization of reaction parameters, is crucial for achieving high yields and broad substrate scope. The protocols and data presented herein serve as a valuable resource for researchers and professionals seeking to employ this important transformation in their synthetic endeavors.
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes: Dicyclohexylphosphine Ligands in the Synthesis of Pharmaceutical Intermediates
APN-PD-001
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, have become indispensable tools for this purpose due to their broad substrate scope and functional group tolerance. The efficacy of these catalytic systems is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.
Dicyclohexylphosphine (Cy₂PH) and its derivatives, particularly bulky, electron-rich biaryl phosphine ligands incorporating a dicyclohexylphosphino moiety (e.g., XPhos, RuPhos), are renowned for their ability to facilitate challenging cross-coupling reactions. These ligands promote the crucial oxidative addition of aryl halides (including less reactive chlorides) and the subsequent reductive elimination steps in the catalytic cycle, leading to high yields under mild conditions. This document provides an overview of the application of this compound-containing ligands in the synthesis of key pharmaceutical intermediates, including quantitative data, a detailed experimental protocol, and workflow diagrams.
Data Presentation: Performance in Pharmaceutical Intermediate Synthesis
The following table summarizes the performance of palladium catalysts supported by ligands containing the this compound moiety in key cross-coupling reactions for the synthesis of pharmaceutical intermediates.
| Pharmaceutical Intermediate | Reaction Type | Catalyst System | Key Reaction Conditions | Yield (%) | Reference Class |
| Lapatinib Intermediate (Anticancer) | Suzuki-Miyaura Coupling | Pd/C | 5-formyl-2-furylboronic acid, K₂CO₃, DMF/H₂O, 80°C | 96% | Process Chemistry[1] |
| CDK Inhibitor Precursor (Anticancer) | Buchwald-Hartwig Amination | PdCl₂(PPh₃)₂ / Xantphos | Aryl bromide, NaOtBu, Toluene, Reflux | 27-82% | Medicinal Chemistry[2] |
| Aminated Estrone Derivative (Steroid Synthesis) | Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | Bromo-estrone, Aniline, KOtBu, Toluene, MW, 10 min | Good to Excellent | Organic Synthesis[3] |
| 4-(Morpholin-4-yl)toluene (Model Intermediate) | Buchwald-Hartwig Amination | Pd(dba)₂ / XPhos | 4-Chlorotoluene, Morpholine, NaOtBu, Toluene, Reflux, 6h | 94% | Chemical Protocol[4] |
Visualizations: Reaction Workflows
The following diagrams illustrate the logical workflow for a typical cross-coupling experiment and the fundamental catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for Dicyclohexylphosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of dicyclohexylphosphine as a ligand in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This compound is a commercially available, air-sensitive phosphine (B1218219) ligand that, due to its steric bulk and electron-rich nature, can be effective in facilitating key steps of the catalytic cycle. While often overshadowed by more elaborate biarylphosphine ligands that contain the dicyclohexylphosphino moiety (e.g., SPhos, XPhos), this compound itself can be a useful and cost-effective ligand for certain transformations.
Safety and Handling of this compound
This compound is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[1] It is also corrosive and can cause severe skin and eye burns.[2] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Wear tightly fitting safety goggles with side-shields.[3]
-
Use chemical-impermeable gloves (e.g., neoprene or nitrile rubber).[1]
-
Wear suitable protective clothing.[1]
-
In case of potential inhalation, respiratory protection equipment is recommended.[1]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood or glovebox under an inert atmosphere (e.g., argon or nitrogen).[1][3]
-
Avoid all contact with skin and eyes.[1]
-
Do not allow contact with air.[1]
-
Use non-sparking tools to prevent ignition.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Store under an inert atmosphere.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
Spills and Emergencies:
-
In case of a spill, cover with dry chemical extinguishing powder, lime, sand, or soda ash. Do not use water. [2]
-
In case of skin contact, wash with plenty of soap and water and seek immediate medical attention.[1]
-
In case of eye contact, immediately flush with water for at least 15 minutes and get immediate medical attention.[1]
Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as a ligand for palladium, which is the active catalyst in cross-coupling reactions. The ligand's role is to stabilize the palladium center and modulate its reactivity to facilitate the catalytic cycle. Bulky and electron-rich phosphine ligands like this compound are known to promote the oxidative addition and reductive elimination steps.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.
The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5] The this compound ligand (PCy₂) plays a crucial role in each step.
Caption: Suzuki-Miyaura Catalytic Cycle with this compound Ligand.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium catalyst with a this compound-containing ligand. While a specific protocol with this compound itself is less common in recent literature, the following procedure for a closely related ligand (SPhos, which contains the dicyclohexylphosphino group) provides a representative example.[3]
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound or a related biarylphosphine ligand (e.g., SPhos)
-
Potassium phosphate (B84403) (K₃PO₄) or other suitable base
-
Anhydrous, degassed solvent (e.g., toluene (B28343), dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., 1.5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 3.0 mol% SPhos) in a small amount of the reaction solvent.[3]
-
Add the bulk of the anhydrous, degassed solvent (e.g., 15 mL of toluene and 1.5 mL of deionized water) to the Schlenk flask containing the reagents.[3]
-
Add the catalyst precursor solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions using palladium catalysts with this compound-containing ligands.
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-m-xylene | 2-Methylphenylboronic acid | Pd(dba)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene/H₂O | Reflux | 7 | 97 |
| 2 | 4'-Chloroacetophenone | 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol (B44631) ester | Pd₂(dba)₃ (1.5) | SPhos (4.0) | K₃PO₄ | Toluene/EtOH/H₂O | Reflux | 21 | - |
Data sourced from a representative protocol using SPhos, a ligand containing the dicyclohexylphosphino group.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or pseudohalide.
The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination and deprotonation, and finally reductive elimination.[4][6]
Caption: Buchwald-Hartwig Amination Catalytic Cycle with this compound.
The following is a general procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine, using a palladium catalyst with a this compound-containing ligand (XPhos).
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
This compound or a related biarylphosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu) or other strong base
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere, add the palladium precursor (e.g., 1.5 mol% Pd(dba)₂), the phosphine ligand (e.g., 3.0 mol% XPhos), and the base (e.g., 2.0 equiv NaOtBu).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv) and the amine (1.5 equiv) to the reaction mixture.
-
Heat the resulting mixture at reflux with stirring.
-
Monitor the reaction by a suitable analytical method (e.g., GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The table below provides representative quantitative data for Buchwald-Hartwig amination reactions using a palladium catalyst with a this compound-containing ligand.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 |
Data sourced from a representative protocol using XPhos, a ligand containing the dicyclohexylphosphino group.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound or a related ligand.
Caption: General Workflow for Pd-Catalyzed Cross-Coupling Reactions.
Conclusion
This compound is a valuable ligand for palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties can lead to high catalytic activity in both Suzuki-Miyaura and Buchwald-Hartwig reactions. While modern catalysis often favors more complex biarylphosphine ligands, understanding the application and handling of this compound provides a strong foundation for researchers in organic synthesis and drug development. The protocols and data presented herein serve as a guide for the effective use of this compound and related ligands in these important transformations. Always prioritize safety and handle this reagent with appropriate care in a controlled laboratory environment.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Dicyclohexylphosphine: A Versatile Precursor for Advanced Phosphine Ligands in Catalysis and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexylphosphine [(Cy)₂PH] is a pyrophoric liquid that serves as a crucial starting material for the synthesis of a diverse range of electron-rich and sterically demanding phosphine (B1218219) ligands.[1] These ligands are instrumental in advancing transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).[2] The dicyclohexylphosphino moiety imparts unique steric and electronic properties to the resulting ligands, leading to enhanced catalytic activity, stability, and selectivity in key chemical transformations.
This document provides detailed application notes and experimental protocols for the synthesis of prominent phosphine ligands derived from this compound, along with their applications in widely used catalytic reactions.
Key Applications of this compound-Derived Ligands
Phosphine ligands bearing the dicyclohexylphosphino group are particularly effective in palladium-catalyzed cross-coupling reactions due to their steric bulk and electron-donating nature. These properties facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]
Prominent applications include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides. Ligands like RuPhos and XPhos, derived from this compound, exhibit exceptional activity in these reactions, even with challenging substrates.[5][6]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between amines and aryl halides. This reaction is vital for the synthesis of arylamines, which are common motifs in pharmaceuticals.[3][7] Ligands such as XPhos and JohnPhos are highly effective in promoting these transformations.[7]
-
Heck Coupling: Formation of C-C bonds between alkenes and aryl halides.
-
Negishi Coupling: C-C bond formation between organozinc compounds and organic halides.[8]
These reactions are cornerstones in the synthesis of numerous pharmaceutical agents, including antihypertensives, kinase inhibitors, and antifungal agents.
Featured this compound-Derived Ligands
Several commercially successful and widely utilized phosphine ligands are synthesized from this compound. These include the Buchwald biarylphosphine ligands, which have revolutionized cross-coupling chemistry.
1. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): A highly effective ligand for Suzuki-Miyaura and Negishi coupling reactions, particularly with sterically hindered and heteroaromatic substrates.[8][9]
2. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and robust ligand for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[10]
3. CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl): An air-stable ligand effective for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[11][12]
Quantitative Data Presentation
The following tables summarize the performance of this compound-derived ligands in key cross-coupling reactions, providing a comparative overview of their efficacy.
Table 1: Suzuki-Miyaura Coupling Yields with this compound-Derived Ligands
| Ligand | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 | Pd(OAc)₂/RuPhos |
| XPhos | 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 0.5 | 99 | PdCl₂(XPhos)₂ |
| XPhos | 4-Bromoanisole | 2-Thiopheneboronic acid | K₂CO₃ | Dioxane/H₂O | 40 | <0.5 | 84 | XPhos Pd-G4 |
| CyJohnPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 98 | NiCl₂(dme)/CyJohnPhos |
Data compiled from various sources, including references[5][6][13].
Table 2: Buchwald-Hartwig Amination Yields with this compound-Derived Ligands
| Ligand | Aryl Halide/Sulfonate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System |
| XPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 90 | 2 | >95 | Pd₂(dba)₃/XPhos |
| JohnPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | RT-reflux | 48 | 95 | Pd(OAc)₂/JohnPhos |
| t-BuXPhos | 4-Chlorotoluene | Aniline | K₃PO₄ | Toluene/H₂O | 50 | 1 | 98 | [(cinnamyl)PdCl]₂/t-BuXPhos |
Data compiled from various sources, including references[14][15].
Experimental Protocols
The following are detailed protocols for the synthesis of key phosphine ligands derived from this compound and their application in representative catalytic reactions.
Protocol 1: Synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
This protocol describes a common method for the synthesis of RuPhos, a valuable ligand for various cross-coupling reactions.
Caption: Synthesis of RuPhos ligand.
Materials:
-
2-Bromo-2',6'-diisopropoxybiphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Argon or nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-2',6'-diisopropoxybiphenyl (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
To the resulting lithium intermediate, slowly add a solution of chlorothis compound (1.0 equiv) in anhydrous hexanes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford RuPhos as a white solid.
Protocol 2: Suzuki-Miyaura Coupling using a this compound-Derived Ligand
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronic acid pinacol (B44631) ester (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound-derived ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line glassware
Procedure:
-
In a glovebox or on a Schlenk line, add the aryl halide, boronic acid, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Applications in Drug Development
The robustness and efficiency of cross-coupling reactions catalyzed by palladium complexes of this compound-derived ligands have made them indispensable tools in the synthesis of pharmaceuticals.
Lapatinib (B449) (Tykerb®): An oral dual tyrosine kinase inhibitor used in the treatment of breast cancer. The synthesis of Lapatinib involves a key Suzuki-Miyaura coupling step to construct the core biaryl structure, a reaction where ligands like XPhos are highly effective.[16][17][18]
Sacubitril (B1662468) (Entresto®): A neprilysin inhibitor used in combination with valsartan (B143634) for the treatment of heart failure. While various synthetic routes exist, the construction of the biphenyl (B1667301) moiety in key intermediates can be achieved through Suzuki-Miyaura coupling, a transformation where this compound-derived ligands can be employed for high efficiency.[2][19][20][21]
Posaconazole (B62084) (Noxafil®): A triazole antifungal agent. The synthesis of Posaconazole involves the formation of complex carbon-carbon and carbon-heteroatom bonds, where palladium-catalyzed cross-coupling reactions with ligands such as JohnPhos can facilitate key steps.[22][23][24]
Caption: this compound in drug synthesis.
Conclusion
This compound is a fundamental building block for a powerful class of phosphine ligands that have significantly impacted the fields of organic synthesis and drug development. The resulting ligands, characterized by their steric bulk and electron-rich nature, enable highly efficient and selective palladium-catalyzed cross-coupling reactions. The continued development of novel ligands derived from this compound promises to further expand the capabilities of synthetic chemists in constructing complex molecules with important biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. runvmat.com [runvmat.com]
- 10. XPhos - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 15. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chimia.ch [chimia.ch]
- 21. allfordrugs.com [allfordrugs.com]
- 22. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. CN109796446A - The preparation method of high-purity posaconazole - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Dicyclohexylphosphine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for cross-coupling reactions utilizing dicyclohexylphosphine-based ligands. These protocols are intended to serve as a comprehensive guide for laboratory procedures, offering insights into the experimental setup, reaction conditions, and expected outcomes for key synthetic transformations.
Overview of this compound Ligands in Catalysis
This compound and its biaryl derivatives are a class of bulky, electron-rich phosphine (B1218219) ligands that have become indispensable in modern organic synthesis.[1][2] Their unique steric and electronic properties facilitate challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, often enabling reactions to proceed with high efficiency and broad substrate scope.[1][3] Ligands like XPhos, SPhos, and CM-Phos, which incorporate the dicyclohexylphosphino group, have demonstrated remarkable activity in palladium-catalyzed transformations, including the coupling of traditionally difficult substrates like aryl chlorides and sterically hindered reagents.[3][4]
The significant steric bulk provided by the two cyclohexyl groups influences the coordination geometry of the metal center, which can control selectivity.[1] Furthermore, the electron-donating nature of these ligands enhances the reactivity of the palladium catalyst, particularly in the oxidative addition step of the catalytic cycle.[1] These ligands are also known to stabilize catalytic intermediates, leading to improved catalyst longevity and higher turnover numbers.[1]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in academic and industrial laboratories. The use of this compound-based ligands, such as SPhos and XPhos, has significantly expanded the scope of this reaction to include challenging substrates like aryl chlorides.[3][5]
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using SPhos
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of 2,5-dichloropyridine (B42133).[5]
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[5]
-
Catalyst Premix Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[5]
-
Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[5]
-
Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[5]
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Substrates | Aryl/Vinyl Sulfonates/Halides & Boron Species | [6] |
| Catalyst | trans-Dichlorobis(XPhos)palladium(II) | [6] |
| Catalyst Loading | 5 mol % | [6] |
| Base | TBAOH or NaOH (aqueous solution) | [6] |
| Solvent | n-BuOH/H₂O | [6] |
| Temperature | 110 °C (Microwave) | [6] |
| Reaction Time | 30 min | [6] |
| Yield | 23-99% | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Ligands such as XPhos are highly effective for the cross-coupling of aryl chlorides with a wide variety of amines.[3]
Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with an Amine using XPhos
This protocol is based on a procedure for the amination of 4-chlorotoluene (B122035) with morpholine (B109124).
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-Butoxide (NaOtBu)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Equipment:
-
Two-necked flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen)
-
Syringes
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Inert Atmosphere: Degas the toluene by bubbling with nitrogen gas for 30 minutes.
-
Reaction Setup: To a two-necked flask under a nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL).
-
Stirring: Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction: Stir the resulting mixture at reflux for 6 hours.
-
Monitoring: The reaction mixture can be monitored by GC.
-
Quenching and Work-up: Cool the reaction mixture to room temperature and quench with water (10 mL). Wash the organic layer with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer with Na₂SO₄ (20 g) and then concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the corresponding amine product.
Quantitative Data Summary for Buchwald-Hartwig Amination
| Parameter | Value | Reference |
| Aryl Halide | 4-Chlorotoluene (1.0 equiv.) | |
| Amine | Morpholine (1.5 equiv.) | |
| Catalyst | Pd(dba)₂ (1.5 mol%) | |
| Ligand | XPhos (3.0 mol%) | |
| Base | Sodium tert-Butoxide (2.0 equiv.) | |
| Solvent | Toluene | |
| Temperature | Reflux | |
| Reaction Time | 6 hours | |
| Yield | 94% |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 829-84-5 | Benchchem [benchchem.com]
- 4. dokumen.pub [dokumen.pub]
- 5. benchchem.com [benchchem.com]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dicyclohexylphosphine in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of dicyclohexylphosphine and its derivatives as ligands in key stereoselective synthetic transformations. The protocols and data presented are intended to serve as a practical guide for laboratory applications.
Asymmetric Hydrogenation of Ketones
This compound-containing ligands, particularly when incorporated into chiral backbones, are highly effective in ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones, yielding chiral secondary alcohols with high enantioselectivity. The bulky and electron-rich nature of the dicyclohexylphosphino group enhances the activity and selectivity of the catalyst.
Quantitative Data Summary
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Acetophenone (B1666503) | [RuCl(p-cymene)((S,S)-TsDPEN)] / this compound | 2-Propanol | 28 | 0.5 | >99 | 98 (R) | [1](--INVALID-LINK--) |
| 2 | 4'-Chloroacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] / this compound | 2-Propanol | 28 | 1 | >99 | 97 (R) | [1](--INVALID-LINK--) |
| 3 | 1-Acetonaphthone | [RuCl(p-cymene)((S,S)-TsDPEN)] / this compound | 2-Propanol | 28 | 2 | >99 | 96 (R) | [1](--INVALID-LINK--) |
| 4 | Tetralone | [RuCl(p-cymene)((S,S)-TsDPEN)] / this compound | 2-Propanol | 28 | 4 | >99 | 99 (R) | [1](--INVALID-LINK--) |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] (1 mol%)
-
This compound (2 mol%)
-
Acetophenone (1.0 mmol)
-
2-Propanol (5 mL)
-
Potassium hydroxide (B78521) (2 M in 2-propanol, 0.1 mL)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol) and this compound (0.02 mmol).
-
Degassed 2-propanol (2.5 mL) is added, and the mixture is stirred at room temperature for 10 minutes to form the active catalyst.
-
A solution of acetophenone (1.0 mmol) in degassed 2-propanol (2.5 mL) is added to the catalyst mixture.
-
The reaction is initiated by the addition of a 2 M solution of potassium hydroxide in 2-propanol (0.1 mL).
-
The Schlenk tube is sealed and stirred at 28 °C for 30 minutes.
-
The reaction is quenched by the addition of 1 M HCl (1 mL).
-
The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The conversion and enantiomeric excess are determined by chiral HPLC analysis of the crude product.
Catalytic Cycle: Asymmetric Transfer Hydrogenation
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with Dicyclohexylphosphine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a particular focus on those employing dicyclohexylphosphine-based ligands.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a this compound-based ligand is giving a low yield. What are the most common initial checks I should perform?
A: When troubleshooting a low-yielding Suzuki coupling reaction, it's best to start with the most common culprits. First, verify the purity of your reagents, especially the phosphine (B1218219) ligand, which can oxidize over time to phosphine oxide.[1] Phosphine oxide can inhibit the palladium catalyst, leading to decreased reaction rates and lower yields.[1] Second, ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent both ligand oxidation and homocoupling of the boronic acid.[2] Finally, confirm the accuracy of your reaction temperature, as insufficient heat can lead to a sluggish reaction.
Q2: I suspect my this compound ligand has degraded. How can I check for this, and what are my options?
A: The primary degradation product of a phosphine ligand is its corresponding phosphine oxide.[1]
-
Detection : The most effective method for detecting and quantifying phosphine oxide impurities is ³¹P NMR spectroscopy. The phosphorus(III) signal of the phosphine and the phosphorus(V) signal of the phosphine oxide have distinct and well-separated chemical shifts, allowing for direct quantification by comparing the signal integrations.[1]
-
Solutions :
-
Use a fresh batch : The simplest solution is to use a fresh bottle of the ligand.
-
Purification : If a new batch is unavailable, the ligand can be purified, though this can be technically demanding.
-
Q3: My starting materials are sterically hindered, and the yield is poor. How can I improve the outcome?
A: Sterically hindered substrates often require more robust catalytic systems. This compound-based ligands, such as SPhos (2-(2',6'-dimethoxybiphenyl)this compound), are specifically designed for such challenging couplings due to their bulk and electron-rich nature.[3][4][5] These properties facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6] If you are already using a bulky ligand and experiencing low yields, consider the following optimizations:
-
Increase Catalyst Loading : While not always ideal, a modest increase in the catalyst loading can sometimes overcome the kinetic barrier associated with hindered substrates.
-
Higher Temperatures : More forcing conditions, such as higher reaction temperatures, can improve reaction rates.
-
Choice of Base and Solvent : The interplay between the base and solvent is critical. A stronger base or a different solvent system might be necessary.
Q4: I am using an aryl chloride as a substrate and getting low conversion. What should I consider?
A: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki couplings.[7][8] However, the use of bulky, electron-rich this compound ligands has made their use more routine.[6][7] For low-yielding reactions with aryl chlorides, consider the following:
-
Ligand Choice : Ensure you are using a state-of-the-art ligand designed for aryl chloride activation, such as SPhos or a similar dialkylbiaryl phosphine.[3][4][5][6]
-
Base Selection : A stronger base is often required for aryl chloride couplings. Potassium phosphate (B84403) (K₃PO₄) is frequently a good choice.[9]
-
Catalyst System : In some cases, an in situ generated catalyst may be more effective for unactivated aryl chlorides than a pre-formed one.[8]
Q5: I am observing significant side products. What are the likely culprits and how can I minimize them?
A: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation : This is the undesired reaction of the boronic acid with water, leading to the formation of an arene byproduct and consumption of the nucleophile.[10][11] This can be exacerbated by the presence of bases and palladium-phosphine complexes.[10][11]
-
Mitigation :
-
Use anhydrous solvents and reagents where possible.[2]
-
Employ milder bases (e.g., K₂CO₃, Cs₂CO₃) if the reaction allows.
-
Consider using more stable boronic acid derivatives like pinacol (B44631) esters (BPin).
-
-
-
Homocoupling : This is the coupling of two boronic acid molecules, often promoted by the presence of oxygen.
Data Presentation
Table 1: Impact of Reaction Parameters on Suzuki Coupling Yield
| Parameter | Issue | Potential Solution(s) | Expected Outcome |
| Ligand | Ligand oxidation (phosphine oxide formation) | Use fresh ligand; quantify purity with ³¹P NMR; switch to air-stable precatalysts.[1] | Increased active catalyst concentration, leading to higher yield. |
| Insufficient bulk/electron density for hindered substrates | Switch to a bulkier/more electron-rich ligand (e.g., SPhos, XPhos).[3][6] | Enhanced rates of oxidative addition and reductive elimination.[6] | |
| Base | Base is too weak for the substrate (e.g., aryl chlorides) | Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).[9] | Improved efficiency of the transmetalation step. |
| Base promotes protodeboronation | Use milder bases (e.g., K₂CO₃); ensure anhydrous conditions.[2] | Reduced consumption of the boronic acid, leading to higher product yield. | |
| Solvent | Poor solubility of reagents | Screen alternative solvents or solvent mixtures (e.g., Toluene, Dioxane, THF/water).[9][12] | Homogeneous reaction mixture and improved reaction rates. |
| Solvent not optimal for the specific transformation | The presence of water can be crucial for some systems but detrimental for others.[6][9] | Optimized reaction kinetics. | |
| Temperature | Reaction is sluggish | Increase the reaction temperature. | Overcoming the activation energy barrier. |
| Atmosphere | Presence of oxygen | Rigorously degas all reagents and maintain an inert (Ar/N₂) atmosphere.[2] | Minimized homocoupling of the boronic acid and ligand oxidation. |
| Catalyst Loading | Insufficient catalyst for a challenging substrate | Increase catalyst loading (e.g., from 0.5 mol% to 2 mol%). | Increased concentration of the active catalytic species. |
Experimental Protocols
Generalized Protocol for a Suzuki Coupling Reaction Using a this compound-Based Ligand
This protocol is a general starting point and may require optimization for specific substrates.
-
Glassware Preparation : Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation :
-
In the Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.01-0.02 mmol) and the this compound-based ligand (e.g., SPhos, 0.012-0.024 mmol). The Pd:ligand ratio is typically 1:1.2 to 1:2.
-
-
Reaction Setup :
-
Quickly add the palladium source and ligand to the Schlenk flask containing the other solid reagents.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture, ~5 mL) via syringe.
-
-
Reaction Execution :
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Collection - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Handling and Use of Dicyclohexylphosphine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of dicyclohexylphosphine during reaction setup. Given its pyrophoric and air-sensitive nature, proper handling is critical to ensure experimental success and safety.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Problem 1: My reaction is sluggish or has failed, and I suspect the this compound has degraded.
-
Possible Cause: The primary degradation pathway for this compound is oxidation to this compound oxide upon exposure to air.[1] This oxide is generally a poor ligand and can act as a catalyst poison in many transition metal-catalyzed reactions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, check the quality of your this compound, especially if it is from a previously opened bottle. The most effective method is ³¹P NMR spectroscopy.
-
Inert Atmosphere Technique: Review your reaction setup procedure. Ensure that all glassware was rigorously dried and that the entire process, including solvent and reagent transfers, was conducted under a strictly inert atmosphere (argon or high-purity nitrogen) using either a glovebox or Schlenk line techniques.[2]
-
Solvent Purity: Ensure that all solvents used were anhydrous and deoxygenated. Residual water or dissolved oxygen in the solvent can rapidly degrade the phosphine (B1218219).
-
Problem 2: I observe an unexpected peak in the ³¹P NMR spectrum of my reaction mixture.
-
Possible Cause: The presence of a new peak, typically shifted downfield from the parent phosphine, is a strong indicator of oxidation. This compound oxide is the most common impurity.[3]
-
Troubleshooting Steps:
-
Peak Identification: Compare the chemical shift of the unknown peak to known values for this compound oxide. The oxide typically appears significantly downfield from the phosphine.
-
Spiking Experiment: If possible, add a small, known amount of authenticated this compound oxide to an aliquot of your sample and re-acquire the ³¹P NMR spectrum. An increase in the intensity of the unknown peak will confirm its identity.
-
Review Handling Procedure: A confirmed presence of the oxide indicates a breach in your inert atmosphere technique at some stage of the reaction setup or during the NMR sample preparation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is exposure to air, which leads to the rapid and exothermic oxidation of the phosphine to this compound oxide.[4] It is also sensitive to moisture and other oxidizing agents.[4]
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection may not be reliable. The most definitive method is ³¹P NMR spectroscopy. A downfield shift in the ³¹P NMR spectrum is indicative of oxidation to the phosphine oxide.[3]
Q3: What are the consequences of using degraded this compound in my reaction?
A3: this compound oxide, the primary degradation product, can act as a catalyst poison, leading to lower reaction rates, incomplete conversion, and reduced product yields.[1] In some cases, it can completely inhibit the catalytic cycle.
Q4: What solvents are compatible with this compound?
A4: this compound is generally soluble in common anhydrous, aprotic organic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, toluene, and hexanes. It is crucial that these solvents are thoroughly deoxygenated before use. Protic solvents may not be compatible depending on the reaction conditions.
Q5: How should I store this compound?
A5: It must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] It should be kept in a cool, dry place away from heat, moisture, and oxidizing agents.
Q6: How do I safely dispose of residual this compound?
A6: Unused this compound and any materials contaminated with it must be quenched safely. This is typically done by slowly adding a less reactive alcohol, such as isopropanol (B130326), to a cooled, dilute solution of the phosphine in an inert solvent (like toluene) under an inert atmosphere. This should be followed by the slow addition of a mixture of isopropanol and water, and finally water. The resulting waste should be neutralized and disposed of according to institutional safety guidelines.[5]
Data Presentation
Table 1: ³¹P NMR Chemical Shifts for this compound and its Oxide
| Compound | Typical ³¹P Chemical Shift (ppm) | Notes |
| This compound | ~ -25 to -30 | The exact chemical shift can vary slightly depending on the solvent and concentration. |
| This compound Oxide | ~ +45 to +55 | A significant downfield shift is observed upon oxidation. The presence of a peak in this region is a strong indicator of degradation.[3][6] |
Experimental Protocols
Protocol 1: Setting up a Reaction Using a Schlenk Line
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool to room temperature under a stream of dry inert gas or in a desiccator.
-
Assembling the Apparatus: Quickly assemble the glassware while still warm and immediately connect it to the Schlenk line.
-
Purging with Inert Gas: Evacuate the assembled apparatus using the vacuum pump on the Schlenk line, and then backfill with inert gas (argon or high-purity nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Transfer anhydrous, deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Reagent Transfer (this compound):
-
Ensure the this compound bottle is at room temperature.
-
Using a clean, dry, gas-tight syringe that has been purged with inert gas, carefully withdraw the required amount of this compound.
-
Quickly transfer the phosphine to the reaction flask through a rubber septum, ensuring a positive flow of inert gas from the Schlenk line is maintained in the flask.
-
-
Addition of Other Reagents: Add other solid or liquid reagents using appropriate inert atmosphere techniques (e.g., solid addition tube for solids, gas-tight syringe for liquids).
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the course of the reaction.
Protocol 2: Quality Check of this compound by ³¹P NMR
-
Sample Preparation (in a glovebox):
-
Inside a glovebox with a low oxygen and moisture atmosphere, place a small amount (a few drops) of this compound into a clean, dry NMR tube.
-
Add the desired deuterated solvent (e.g., CDCl₃ or C₆D₆, previously deoxygenated) to the NMR tube.
-
Cap the NMR tube securely before removing it from the glovebox.
-
-
Sample Preparation (using a Schlenk line):
-
Place a clean, dry NMR tube fitted with a rubber septum under an inert atmosphere on the Schlenk line.
-
Using a gas-tight syringe, add deoxygenated deuterated solvent to the NMR tube.
-
Using a separate, clean, and purged gas-tight syringe, transfer a small amount of this compound into the NMR tube.
-
Seal the NMR tube with parafilm before analysis.
-
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The presence of a single peak in the expected region for the phosphine confirms its purity. The presence of a significant peak in the phosphine oxide region indicates degradation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. gelest.com [gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Common side reactions with Dicyclohexylphosphine ligands
Welcome to the technical support center for dicyclohexylphosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding side reactions encountered during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and side reactions observed when using this compound ligands in various cross-coupling reactions.
Issue 1: Ligand Oxidation and Catalyst Deactivation
Q1: My reaction is sluggish or has stalled, and I suspect ligand oxidation. What causes this and how can I prevent it?
A1: this compound ligands, being electron-rich alkylphosphines, are susceptible to oxidation to the corresponding phosphine (B1218219) oxide.[1] This oxidation can deactivate the catalyst and hinder the reaction's progress. The primary culprit is often trace amounts of oxygen in the reaction mixture.
Troubleshooting Steps:
-
Solvent Degassing: Thoroughly degas all solvents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]
-
Inert Atmosphere: Always conduct reactions under a strict inert atmosphere (e.g., using a Schlenk line or in a glovebox).[2]
-
Reagent Purity: Ensure all starting materials and reagents are free from peroxides or other oxidizing impurities. Freshly distilled solvents are recommended.[1]
-
Storage: Store this compound ligands and their solutions under an inert atmosphere in a refrigerator to minimize degradation.[1]
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Q2: I am observing hydrodehalogenation of my aryl halide and formation of an imine byproduct in my Buchwald-Hartwig amination. What is happening and how can I minimize these side products?
A2: This is a known side reaction pathway that competes with the desired reductive elimination to form the C-N bond.[3] It involves β-hydride elimination from the palladium-amido complex, which leads to the formation of a hydrodehalogenated arene and an imine.[3]
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich ligands like those from the Buchwald and Hartwig groups are designed to favor reductive elimination over β-hydride elimination.[3][4] this compound-based biaryl ligands (e.g., XPhos, SPhos) can enhance the rate of the desired reaction.[4][5]
-
Base Selection: The choice of base can influence the reaction pathway. Weaker bases may sometimes be employed to mitigate side reactions, although this can also affect the reaction rate.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired reductive elimination.
Logical Relationship of Buchwald-Hartwig Amination Pathways
References
Technical Support Center: Dicyclohexylphosphine Catalyst Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the use of dicyclohexylphosphine-ligated palladium catalysts in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the potential causes related to the this compound catalyst?
A1: Low or no catalytic activity can stem from several factors related to the catalyst's integrity and the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Verify Catalyst and Ligand Quality:
-
Source and Purity: Ensure that the palladium precursor and the this compound ligand are of high purity and obtained from a reputable supplier.
-
Storage: this compound and its palladium complexes can be sensitive to air and moisture.[1] Store them under an inert atmosphere (argon or nitrogen) and in a desiccator. Improper storage can lead to ligand oxidation, forming this compound oxide, which can inhibit the reaction.
-
-
Check for Inefficient Pre-catalyst Activation:
-
Many reactions utilize a Pd(II) precursor (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[2] Inefficient reduction can be a major bottleneck.
-
Solution: Consider using a pre-formed Pd(0) catalyst or a palladacycle pre-catalyst that more readily forms the active catalytic species.
-
-
Inspect for Catalyst Decomposition (Palladium Black):
-
A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3] This indicates the aggregation of Pd(0) atoms into an inactive state.
-
Causes: This is often due to the dissociation of the this compound ligand from the palladium center, especially at elevated temperatures.[3]
-
Prevention:
-
-
Evaluate for Potential Poisons:
-
Substrate-Related Poisoning: Certain functional groups on your substrates, such as unprotected amines or thiols, can coordinate strongly to the palladium center and act as catalyst poisons.
-
Impurity-Related Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds, water) can deactivate the catalyst.[4][5]
-
Solution: Purify all starting materials and ensure solvents are anhydrous and degassed.
-
Issue 2: Reaction Stalls or Shows Incomplete Conversion
Q2: My reaction starts well but then slows down or stops before reaching full conversion. What could be happening to my this compound catalyst?
A2: A stalling reaction often points towards gradual catalyst deactivation during the catalytic cycle.
Troubleshooting Steps:
-
Investigate Ligand Degradation Pathways:
-
Oxidation: this compound is susceptible to oxidation to this compound oxide, especially in the presence of trace oxygen or peroxide impurities in solvents like THF.[1] This phosphine (B1218219) oxide is generally a poor ligand and cannot effectively stabilize the palladium catalyst.
-
P-C Bond Cleavage: At higher temperatures, the bond between phosphorus and a cyclohexyl group can cleave through oxidative addition to the metal center, leading to inactive catalyst species.[1][6]
-
-
Consider Product Inhibition:
-
In some cases, the reaction product may coordinate to the palladium center more strongly than the starting materials, leading to product inhibition and a decrease in the catalytic turnover rate.
-
-
Monitor for Gradual Precipitation:
-
Even if not immediately obvious, slow formation of palladium black can occur over the course of the reaction, gradually reducing the concentration of the active catalyst.
-
Catalyst Deactivation and Regeneration
Q3: What are the primary mechanisms of this compound catalyst deactivation?
A3: The primary deactivation pathways for palladium catalysts supported by this compound ligands can be categorized as follows:
-
Chemical Deactivation:
-
Ligand Oxidation: The phosphorus(III) center of this compound is oxidized to phosphorus(V), forming this compound oxide. This is a common deactivation pathway.[1]
-
Poisoning: Strong coordination of impurities (e.g., sulfur) or substrate/product functional groups to the palladium center, blocking active sites.[5]
-
P-C Bond Cleavage: Scission of the phosphorus-cyclohexyl bond at elevated temperatures.[1][6]
-
-
Thermal Deactivation:
-
Mechanical Deactivation (for heterogeneous catalysts):
-
Fouling: Deposition of byproducts or polymers on the catalyst surface, blocking active sites.
-
Leaching: Dissolution of the active palladium species from the solid support into the reaction mixture.
-
Q4: Can a deactivated this compound palladium catalyst be regenerated?
A4: In some cases, regeneration is possible, depending on the deactivation mechanism.
-
For Deactivation by Ligand Oxidation: Regeneration is challenging as the phosphine oxide is very stable. It is often more practical to use fresh ligand. However, some research has explored the reduction of phosphine oxides back to phosphines.
-
For Deactivation by Poisoning: If the poison is reversibly bound, washing the catalyst may restore some activity. For strongly bound poisons, chemical treatment may be necessary. For instance, sulfur-poisoned palladium catalysts have been partially regenerated by treatment under reducing atmospheres at elevated temperatures.[4]
-
For Palladium Black Formation: The aggregated palladium is catalytically inactive for cross-coupling reactions. Regeneration would require re-dispersing the palladium particles, which is often not feasible in a standard laboratory setting.
Data and Protocols
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the performance and stability of phosphine-ligated palladium catalysts. Note that data specific to this compound is limited in the public domain, and some data is generalized from similar phosphine ligands.
| Parameter | Value/Range | Context | Reference(s) |
| Typical Catalyst Loading | 0.5 - 5 mol% | Buchwald-Hartwig Amination | [7] |
| Ligand:Palladium Ratio | 1:1 to 4:1 | To prevent Pd black formation | [3] |
| Decomposition Temperature | Varies significantly | Dependent on the specific complex and atmosphere | [3][8][9] |
| Regeneration Efficiency (Air Treatment) | >80% recovery of initial conversion | For deactivated Pd/C in hydrodechlorination | [10] |
| Regeneration Efficiency (Solvent Wash) | Can restore initial activity | For certain types of poisoning/fouling | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with a this compound Ligand
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or vial under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the this compound-containing ligand (e.g., a biarylphosphine ligand, 1.2-2.4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.2-2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
-
Reaction Execution:
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Adapted Regeneration of a Deactivated Palladium-Phosphine Catalyst by Washing
This protocol is adapted from procedures for similar palladium-phosphine complexes and may require optimization.[12] It is most likely to be effective for deactivation due to soluble impurities or weakly bound poisons.
-
Catalyst Recovery:
-
If the deactivated catalyst has precipitated, isolate it by filtration under an inert atmosphere. If it is in solution, it may need to be precipitated first (e.g., by adding a non-solvent).
-
-
Washing Procedure:
-
Wash the isolated catalyst sequentially with degassed solvents. A typical sequence could be:
-
Ethanol (to remove polar impurities)
-
Diethyl ether (to remove non-polar impurities and dry the catalyst)
-
-
Perform each wash by suspending the catalyst in the solvent, stirring for a short period, and then allowing the catalyst to settle before decanting the solvent.
-
-
Drying and Storage:
-
After the final wash, dry the catalyst thoroughly under high vacuum.
-
Store the regenerated catalyst under a strict inert atmosphere.
-
-
Activity Test:
-
Test the activity of the regenerated catalyst in a small-scale reaction to determine the extent of recovery.
-
Visualizations
Caption: Major deactivation pathways for this compound-ligated palladium catalysts.
Caption: Troubleshooting workflow for low conversion in this compound-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and catalytic properties of palladium( ii ) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00961D [pubs.rsc.org]
- 11. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selectivity in Cross-Coupling Reactions with Dicyclohexylphosphine Ligands
Welcome to the technical support center for chemists and researchers utilizing dicyclohexylphosphine-based ligands in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to selectivity, empowering you to enhance the precision and efficiency of your synthetic endeavors.
General Troubleshooting & FAQs
This section addresses overarching issues that can affect various cross-coupling reactions employing this compound ligands.
Q1: My reaction is showing poor chemoselectivity between two different halide leaving groups (e.g., Cl vs. OTf). How can I improve this?
A1: Achieving chemoselectivity often depends on fine-tuning the electronic and steric properties of the catalytic system. With this compound ligands, which are generally electron-rich and bulky, the following adjustments can be beneficial:
-
Ligand Modification: While this compound itself is a common choice, subtle variations in the ligand structure can significantly impact selectivity. For instance, in Suzuki-Miyaura coupling, ligands with a cyclohexyl bottom ring have been shown to invert the common selectivity order of OTf > Cl to C-Cl > C-OTf.[1]
-
Solvent Choice: The polarity of the solvent can influence the relative rates of oxidative addition at different C-X bonds. For instance, in couplings of dihaloarenes, polar, oxygen-containing solvents like THF can sometimes lead to lower diarylation than expected with dibromoarenes due to the role of the halide byproduct.[2] Aromatic and chlorinated solvents may favor diarylation.[2]
-
Base Selection: The choice of base can influence the reactivity of the catalyst and the substrates. It's recommended to screen different bases (e.g., carbonates, phosphates, alkoxides) to find the optimal conditions for your specific transformation.
Troubleshooting Workflow for Chemoselectivity
Caption: A logical workflow for troubleshooting poor chemoselectivity in cross-coupling reactions.
Q2: I am observing significant formation of homocoupled products. What are the primary causes and how can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly in Sonogashira and Suzuki-Miyaura couplings. The primary causes and potential solutions are outlined below:
-
Sonogashira Coupling: The homocoupling of terminal acetylenes (Glaser coupling) is often promoted by the copper(I) cocatalyst in the presence of oxygen.[3]
-
Solution: Running the reaction under strictly anaerobic conditions is crucial. Additionally, employing a copper-free Sonogashira protocol can eliminate this side reaction. Some methods suggest using a dilute hydrogen atmosphere to reduce homocoupling to as low as 2%.[3]
-
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid can occur, especially at elevated temperatures or with prolonged reaction times.
-
Solution: Lowering the reaction temperature, reducing the reaction time, and ensuring a stoichiometric balance of reactants can help. The choice of base and solvent can also play a role.
-
| Side Reaction | Coupling Type | Common Cause | Mitigation Strategy |
| Homocoupling | Sonogashira | Oxygen and Cu(I) cocatalyst | Rigorous anaerobic conditions, copper-free protocol, dilute H2 atmosphere[3] |
| Homocoupling | Suzuki-Miyaura | High temperature, excess boronic acid | Optimize temperature and stoichiometry |
| Dehalogenation | General | Presence of protic impurities, certain bases | Use anhydrous solvents, screen different bases |
Reaction-Specific Troubleshooting Guides
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination with an aryl chloride is sluggish or gives low yields.
A1: Aryl chlorides are generally less reactive than aryl bromides or iodides.[4][5] To improve the outcome with these challenging substrates, consider the following:
-
Catalyst System: The choice of palladium source and ligand is critical. While Pd(OAc)2 is common, pre-catalysts often provide more consistent results by ensuring the efficient formation of the active Pd(0) species.[4][5] Bulky, electron-rich this compound-based biaryl ligands like SPhos are known to be highly effective for the coupling of aryl chlorides, often allowing for reactions at room temperature.[6][7]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[5] The solubility of the base can also be a factor; in some cases, a combination of an organic and an inorganic base can be beneficial.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.[4] Ensure your solvent is thoroughly degassed to prevent catalyst deactivation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium pre-catalyst (e.g., SPhos G3, 0.02 mmol), and the this compound-based ligand (e.g., SPhos, 0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
Q1: I'm struggling with the regioselectivity of a Suzuki-Miyaura coupling on a dihaloarene.
A1: Controlling regioselectivity in the coupling of dihaloarenes can be challenging. The inherent electronic and steric properties of the substrate play a significant role, but the reaction conditions can be manipulated to favor a specific outcome.
-
Ligand Control: The steric bulk of the this compound ligand is a key factor. Bulky ligands can favor mono-functionalization by promoting the dissociation of the Pd(0) complex from the mono-coupled product before a second oxidative addition can occur.[2]
-
Solvent and Halide Byproduct Effects: As mentioned in the general FAQs, the solvent can have a profound impact. In polar, oxygen-containing solvents like THF, the bromide byproduct from the first coupling can displace the Pd(0) catalyst from the mono-arylated product, leading to increased mono-selectivity.[2] This effect is less pronounced with chloride byproducts.[2]
-
Additives: In some cases, additives can be used to influence selectivity. For instance, silver salts have been used to scavenge bromide and improve the selectivity for exhaustive cross-coupling when using certain ligands.[2]
Decision Tree for Regioselectivity in Suzuki-Miyaura Coupling
Caption: A decision-making diagram for achieving desired regioselectivity in Suzuki-Miyaura couplings.
Heck Reaction
Q1: How can I control the regioselectivity (linear vs. branched product) in a Heck reaction?
A1: The regioselectivity of the Heck reaction is determined by the carbopalladation step and can be influenced by several factors.[8][9]
-
Ligand Control: The steric and electronic properties of the phosphine (B1218219) ligand are paramount. While triphenylphosphine (B44618) is a classic ligand, this compound-based ligands can offer different selectivity profiles. By modifying the ligand, it is possible to favor either the linear or branched product.[10]
-
Reaction Pathway: The Heck reaction can proceed through either a neutral or a cationic pathway, which can lead to different regiochemical outcomes.[8][9] The choice of solvent and additives can influence which pathway is favored. "Ligand-free" conditions or the use of halide scavengers (like silver salts) can promote the cationic pathway.[8]
| Parameter | Impact on Heck Regioselectivity |
| Ligand | Steric bulk and electronic properties can favor either linear or branched products.[10] |
| Solvent | Can influence the reaction pathway (neutral vs. cationic). |
| Additives | Halide scavengers (e.g., Ag+ salts) can promote the cationic pathway, altering selectivity.[8] |
| Substrate | Electron-withdrawing groups on the alkene tend to favor the linear (β) isomer.[9] |
Sonogashira Coupling
Q1: My Sonogashira reaction is inefficient, and I observe significant side products.
A1: Besides the previously mentioned homocoupling, other issues can arise in Sonogashira couplings.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensuring anhydrous and anaerobic conditions is important.[11]
-
Ligand Issues: In some cases, an interchange between the phosphine-bound aryl group and the metal-bound aryl or alkyl group can occur, leading to undesired coupling products.[12] Using ligands less prone to such exchanges can be beneficial.
-
Base Choice: An amine base is typically used, and its choice can affect the reaction outcome. Insufficiently strong or sterically hindered bases may lead to slow reactions.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol), and the this compound-based ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Cs2CO3, 2.0 mmol).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
By systematically addressing these common issues and utilizing the provided protocols as a starting point, researchers can significantly improve the selectivity and overall success of their cross-coupling reactions employing this compound ligands.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Collection - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. bilder.buecher.de [bilder.buecher.de]
- 9. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Dicyclohexylphosphine Waste
This guide provides essential troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing pyrophoric waste from reactions involving dicyclohexylphosphine (DCHP). Adherence to these protocols is critical for ensuring laboratory safety and proper chemical disposal.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and its waste so hazardous? A1: this compound is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[1][2] This reactivity is due to the presence of the P-H bond and the electron-donating nature of the cyclohexyl groups, making both the phosphorus-hydrogen bond and the phosphorus center highly reactive.[3] Consequently, any unreacted DCHP in a waste stream presents a significant fire and explosion hazard.[4] This waste is classified as an RCRA hazardous waste for being both ignitable and reactive.[1][2]
Q2: What is "quenching" and why is it necessary for DCHP waste? A2: Quenching is the process of safely neutralizing a reactive chemical by slowly reacting it with a suitable reagent to form a less hazardous substance. For pyrophoric materials like DCHP, this is a critical step to eliminate the risk of spontaneous ignition before disposal.[5][6] The process typically involves diluting the waste and then incrementally adding reagents with increasing reactivity, such as isopropanol (B130326) followed by methanol (B129727) and finally water, under controlled conditions.[7][8]
Q3: Can I dispose of DCHP waste directly into a hazardous waste container without quenching? A3: No. Never leave a container with a residue of a pyrophoric material open to the atmosphere or mix it with other waste streams without neutralization. Disposing of unquenched DCHP waste poses a severe risk of fire, as it can ignite when the container is opened or if it reacts with other chemicals in the waste. Large quantities of pyrophoric reagents should be disposed of through your institution's Environmental Health and Safety (EHS) department, but small amounts of residual waste must be destroyed by careful quenching.[6][8]
Q4: What immediate personal protective equipment (PPE) is required when handling DCHP waste? A4: When handling DCHP or its pyrophoric waste, a flame-resistant lab coat, tightly fitting safety goggles with side-shields, and chemical-resistant gloves (such as rubber, neoprene, or nitrile) are mandatory.[2][9] All manipulations should be performed in a chemical fume hood or a glove box.[5]
Troubleshooting Guide
Q5: My quenching reaction is bubbling too vigorously and getting hot. What should I do? A5: This indicates the quenching agent is being added too quickly or the initial concentration of pyrophoric material is too high. Immediately stop adding the quenching agent. Ensure the reaction flask is still submerged in a cooling bath (e.g., an ice-water bath) to manage the temperature.[6] Allow the reaction to subside before resuming the slow, dropwise addition of the quenching agent. The inert atmosphere is crucial to prevent any flammable solvents from igniting if the mixture becomes hot.[7]
Q6: I see sparks or smoke from the tip of my needle/cannula during a transfer of DCHP waste. Is this normal? A6: Small, brief sparks at the tip of a needle when transferring pyrophoric materials can occur and should be anticipated.[10] This is a minor reaction with a small amount of air at the needle tip. Do not panic. The key is to continue the transfer under a positive pressure of inert gas to prevent a larger-scale reaction. After the transfer, the needle and syringe must be rinsed with a non-reacting solvent, and this rinsate must also be quenched.[6][11]
Q7: I have completed the quenching protocol, but there are still solid precipitates in the flask. Is the waste safe to handle? A7: Exercise extreme caution if the mixture is not homogenous at the end of the quenching process.[7] Small pockets of unreacted pyrophoric material may be coated in a layer of oxidized or hydrolyzed material, preventing complete neutralization.[7] It is recommended to continue stirring the mixture, potentially for several additional hours, to ensure all solids dissolve and the reaction is complete.[7] If solids persist, consult with your institution's EHS department before proceeding.
Q8: I accidentally spilled a small amount of DCHP waste inside the fume hood. What is the correct response? A8: For a small spill contained within a chemical fume hood, you can manage it by covering the spill with a non-combustible, dry absorbent material.[6] Suitable materials include powdered lime (calcium oxide), dry sand, or soda ash.[1][2][6] Do NOT use water or paper towels, as this can initiate a fire.[2] Once the material is smothered, it can be carefully collected, and the residue must be quenched using an appropriate protocol.[4]
Data Presentation
Table 1: Quenching Agent Protocol Summary
| Stage | Quenching Agent | Recommended Solvent/Diluent | Temperature | Rate of Addition | Purpose |
| 1. Dilution | N/A | Heptane, Toluene[6][8] | Room Temperature | N/A | Reduces concentration and helps dissipate heat during quenching. |
| 2. Primary Quench | Isopropanol[6][7] | Diluted Waste Mixture | 0 °C (Ice Bath)[7] | Slow, dropwise | Less vigorous reaction for safely neutralizing the bulk of the pyrophoric material. |
| 3. Secondary Quench | Methanol[6][8] | Reaction Mixture | 0 °C (Ice Bath) | Slow, dropwise | More reactive than isopropanol to ensure near-complete reaction. |
| 4. Final Quench | Water[6][7] | Reaction Mixture | 0 °C to Room Temp | Very slow, dropwise | Ensures all remaining pyrophoric material is fully hydrolyzed and neutralized. |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[2][9] | Protects against chemical splashes and potential rapid reactions. |
| Body Protection | Flame-resistant lab coat.[7] | Protects skin and clothing from fire in case of spontaneous ignition. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Prevents skin contact with corrosive and toxic materials. |
| Respiratory | Work in a certified chemical fume hood or glove box.[5] | Prevents inhalation of toxic vapors and contains any potential fire. |
Experimental Protocols
Protocol 1: Standard Quenching of this compound Waste
This protocol outlines the procedure for quenching small quantities of residual DCHP waste.
-
Preparation (Inert Atmosphere): All operations must be performed in a chemical fume hood under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glove box.[7][12] Ensure a cooling bath (ice-water) is prepared.
-
Dilution: Transfer the DCHP waste to a flask equipped with a stir bar. Dilute the waste significantly with a non-reactive, high-boiling solvent like toluene (B28343) or heptane.[6][8]
-
Cooling: Place the flask in the ice-water bath and allow the contents to cool to 0 °C with stirring.[7]
-
Isopropanol Addition: Slowly add isopropanol dropwise via an addition funnel or syringe.[6][7] Maintain a slow addition rate to control the reaction, observing for gas evolution (bubbling). Continue adding until gas evolution ceases upon addition.
-
Methanol Addition: After the reaction with isopropanol has subsided, slowly add methanol dropwise as a more reactive quenching agent to neutralize any remaining pyrophoric material.[6][8]
-
Water Addition: Once the methanol addition no longer produces a vigorous reaction, add water dropwise with extreme caution.[6][7]
-
Equilibration: After the final addition, allow the mixture to slowly warm to room temperature and continue stirring for at least 6-12 hours to ensure the reaction is complete.[7]
-
Disposal: The resulting neutralized mixture should be disposed of as hazardous chemical waste according to your institution's guidelines. Do not tighten the cap on the waste container until you are certain the reaction is complete.[7]
Protocol 2: Decontamination of Empty this compound Containers
Empty containers that held DCHP are still hazardous and must be fully decontaminated.
-
Inert Atmosphere Rinse: Under an inert atmosphere, rinse the empty container three times with a dry, compatible solvent such as toluene or hexane.[12][13] The rinses must be transferred to a separate flask for quenching as described in Protocol 1.
-
Quenching the Rinsate: The solvent rinses contain residual DCHP and must be treated as pyrophoric waste. Quench this solution following Protocol 1.[13]
-
Final Container Decontamination: After the triple rinse, remove the container's cap and place the open container in the back of a chemical fume hood overnight to allow any residual solvent to evaporate.[12][13]
-
Disposal: The decontaminated container can then be disposed of. Alternatively, unrinsed empty containers can be capped and disposed of as hazardous waste through your EHS department.[12]
Visualizations
Caption: DCHP Waste Quenching Experimental Workflow.
Caption: Pyrophoric Spill Response Decision Tree.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. sarponggroup.com [sarponggroup.com]
Technical Support Center: Dicyclohexylphosphine Ligand-Based Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions utilizing dicyclohexylphosphine-containing ligands.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a reaction using a this compound-based catalyst to fail or give low yields?
A1: A common reason for low yield or reaction failure is the deactivation of the palladium catalyst, which is often sensitive to air and moisture, especially in its active Pd(0) form.[1] It is crucial to ensure a properly maintained inert atmosphere (argon or nitrogen) throughout the reaction.[1] Other frequent issues include the poor solubility of the inorganic base in the reaction solvent and the use of an inappropriate base or solvent for the specific substrates.[2]
Q2: How do I select the appropriate solvent for my cross-coupling reaction?
A2: The choice of solvent is critical as it can significantly influence the reaction rate, selectivity, and catalyst stability.[3][4] The optimal solvent depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig), the substrates, and the palladium precatalyst used.[3]
-
Polar Aprotic Solvents: Solvents like DMF, DMA, and acetonitrile (B52724) can be effective.[3][5] DMF, for instance, is a versatile solvent that dissolves most organic compounds and many inorganic salts.[3] However, be aware that some polar coordinating solvents like acetonitrile and pyridine (B92270) can inhibit the palladium catalyst.[2][6]
-
Ethereal Solvents: Dioxane, THF, and 2-MeTHF are commonly used and often provide good results.[2]
-
Aromatic Hydrocarbons: Toluene and xylene are also frequently employed, particularly in Buchwald-Hartwig aminations.[2]
-
Solvent Polarity and Selectivity: In some cases, solvent polarity can dramatically alter the selectivity of a reaction. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents favor reaction at the C-Cl bond, while some polar solvents like acetonitrile or DMF favor reaction at the C-OTf bond.[5][7][8] This is thought to be due to the ability of polar solvents to stabilize anionic transition states or through direct coordination to the palladium center.[5][7][8]
Q3: What is the role of the base in the catalytic cycle, and how do I choose the right one?
A3: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination).[9] The choice of base is highly dependent on the substrates and their functional group tolerance.[2]
-
Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very effective but can cause the decomposition of sensitive functional groups on the substrates.[2][6]
-
Weaker Inorganic Bases: For substrates with sensitive functionalities, weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often better alternatives.[2][6][10] The solubility of these bases can be a limiting factor, and their particle size and the agitation rate can significantly impact the reaction.[6]
-
Base Strength and Solvent: The effectiveness of a base can be influenced by the solvent. In non-polar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex in Buchwald-Hartwig aminations.[9]
Q4: My aryl chloride substrate is unreactive. What can I do to improve the reaction?
A4: Aryl chlorides are known to be challenging substrates due to the high activation barrier of the initial oxidative addition step.[2] To improve reactivity, consider using a more electron-rich and bulky phosphine (B1218219) ligand, such as those from the Buchwald ligand portfolio (e.g., SPhos, XPhos), which often contain this compound moieties.[10][11] These ligands are designed to promote the oxidative addition of aryl chlorides. Increasing the reaction temperature may also be necessary.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst deactivation due to oxygen or moisture. | Ensure all glassware is oven-dried, use anhydrous and degassed solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1] |
| Poor solubility of the inorganic base. | Choose a solvent that can better dissolve the base, or consider using a base with better solubility (e.g., Cs₂CO₃ is more soluble than K₂CO₃ in some organic solvents).[6] Grinding the base to a fine powder before use can also help.[6] | |
| Incorrect choice of ligand, base, or solvent. | Screen a variety of ligands, bases, and solvents to find the optimal conditions for your specific substrates.[2][12] | |
| Catalyst Decomposition (Black Precipitate) | The active Pd(0) species has precipitated as palladium black. | This can be caused by high temperatures or an inappropriate ligand-to-palladium ratio. Try lowering the reaction temperature or using a pre-catalyst that is more stable. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[13] |
| Catalyst poisoning by functional groups on the substrate. | Certain functional groups (e.g., azo groups) can poison the catalyst.[2] If poisoning is suspected, a different catalyst system may be needed, or the problematic functional group may need to be protected. | |
| Formation of Side Products | Homocoupling of the organoboron reagent (in Suzuki coupling). | This can occur in the presence of oxygen. Ensure the reaction is thoroughly degassed. |
| Protodeboronation of the organoboron reagent (in Suzuki coupling). | This is the cleavage of the C-B bond by a proton source. Ensure the base is sufficiently strong and anhydrous. |
Quantitative Data on Solvent and Base Effects
The following tables summarize data from the literature on the effect of solvent and base on the outcome of palladium-catalyzed cross-coupling reactions.
Table 1: Effect of Solvent on Chemoselectivity in a Suzuki-Miyaura Coupling
Reaction: Cross-coupling of a chloroaryl triflate with o-tolylboronic acid catalyzed by a Pd/PtBu₃ system.
| Entry | Solvent | Selectivity (C-Cl product : C-OTf product) |
| 1 | Toluene | >95 : 5 |
| 2 | THF | >95 : 5 |
| 3 | Dioxane | >95 : 5 |
| 4 | Acetonitrile (MeCN) | <5 : >95 |
| 5 | DMF | <5 : >95 |
| 6 | DMSO | <5 : >95 |
| 7 | Methanol (MeOH) | >95 : 5 |
| 8 | Water (H₂O) | >95 : 5 |
| 9 | Acetone | >95 : 5 |
Data adapted from studies on the influence of solvent on selectivity.[5][7] This table illustrates that while nonpolar and some polar protic solvents favor reaction at the chloride, certain polar aprotic solvents can completely reverse the selectivity.
Table 2: General Guidance on Base and Solvent Combinations for Buchwald-Hartwig Amination
| Substrate Sensitivity | Recommended Base Type | Common Bases | Common Solvents |
| Robust Substrates | Strong, sterically hindered bases | NaOtBu, LHMDS | Toluene, Dioxane, THF |
| Base-Sensitive Substrates | Weaker inorganic bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, Toluene, 2-MeTHF |
This table provides a general starting point for reaction optimization based on substrate compatibility.[2][6]
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
Note: This is a general guideline and reaction conditions should be optimized for specific substrates.
Preparation:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the this compound-containing ligand (e.g., 1-10 mol%).[2]
-
Cap the vial with a septum.
Inert Atmosphere: 3. Evacuate and backfill the vial with an inert gas (argon or nitrogen) at least three times.[14]
Reagent Addition: 4. Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).[2] 5. Add the amine (1.1-1.5 equiv.) via syringe.[2] 6. Add the degassed solvent (to achieve a concentration of approximately 0.1-0.5 M) via syringe.[2]
Reaction and Workup: 7. Place the vial in a preheated oil bath or heating block and stir for the desired amount of time. 8. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2] 9. Upon completion, cool the reaction to room temperature. 10. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. 11. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14] 12. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Substrate Scope Limitations with Dicyclohexylphosphine Ligands
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using dicyclohexylphosphine-containing ligands to expand the substrate scope of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound moiety in ligands for cross-coupling reactions?
A1: The this compound group is a key feature in many modern, highly effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Its primary role stems from a combination of two key properties:
-
Steric Bulk: The two cyclohexyl groups create significant steric hindrance around the phosphorus atom. This bulkiness promotes the crucial reductive elimination step in the catalytic cycle, which is often the product-forming step. This acceleration is particularly important when coupling sterically demanding substrates.[1][2][3]
-
Electron-Donating Ability: As an alkylphosphine, this compound is strongly electron-donating. This electronic richness increases the electron density on the palladium center, which facilitates the oxidative addition of challenging substrates like aryl chlorides.[1][3][4]
Together, these properties contribute to highly active and stable catalysts that can overcome the limitations of less bulky or less electron-rich phosphine (B1218219) ligands, thereby expanding the range of compatible substrates.
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling of an electron-rich aryl chloride. What should I do?
A2: Low conversion with electron-rich aryl chlorides is a common issue as they are challenging substrates for oxidative addition. Here are several troubleshooting steps:
-
Ligand Choice: Ensure you are using a sufficiently electron-rich and sterically bulky ligand. Ligands like SPhos, XPhos, or RuPhos, which all contain the this compound moiety, are specifically designed for such challenging substrates.[1][5]
-
Increase Catalyst Loading: While typically 1-2 mol% catalyst loading is used, for difficult substrates, increasing the loading to 3-5 mol% can improve yields.[6]
-
Choice of Base: A stronger base may be required. Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[7][8]
-
Temperature and Reaction Time: Increase the reaction temperature. For sluggish reactions, refluxing in a higher boiling solvent like toluene (B28343) or dioxane may be necessary. Also, consider extending the reaction time and monitoring the progress by TLC or LC-MS.[6]
-
Solvent: Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.[7]
Q3: My primary side product in a Suzuki-Miyaura reaction is the homocoupling of the boronic acid. How can I prevent this?
A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and palladium(II) species.[7][9][10] Here’s how to minimize it:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen which can promote homocoupling.[7][9][10]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote efficient reduction to the active Pd(0) species. Alternatively, using a Pd(0) source like Pd₂(dba)₃ can be beneficial.[7]
-
Ligand Choice: Bulky, electron-rich ligands like SPhos can favor the desired cross-coupling pathway over homocoupling.[9]
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid can help to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Pre-catalyst Activation: Pre-stirring the palladium source and ligand before adding the coupling partners can sometimes lead to a more active and selective catalyst, reducing the likelihood of side reactions.
Q4: I am attempting a Buchwald-Hartwig amination with a heteroaryl halide and am experiencing low yields. What are the key considerations?
A4: Heteroaryl halides can be challenging substrates in Buchwald-Hartwig amination due to their potential to coordinate to the palladium center and deactivate the catalyst. Using ligands with a this compound component is often crucial for success.
-
Ligand Selection: Ligands such as XPhos and RuPhos are known to be particularly effective for the amination of heteroaryl halides.[5] Their steric bulk can prevent strong coordination of the heteroaryl substrate or product to the palladium center, which can inhibit catalysis.
-
Base Selection: The choice of base is critical. Strong, non-coordinating bases like NaOtBu or LiHMDS are often required. However, for base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher reaction temperatures.[11]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous.
-
Catalyst Pre-activation: Using a pre-formed catalyst or a palladacycle precatalyst can lead to more consistent results with challenging substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor and ligand are fresh and have been stored correctly.[6] - Use a more stable precatalyst (e.g., a G3 or G4 palladacycle). - Rigorously degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.[7] |
| Inefficient Oxidative Addition (especially with Aryl Chlorides) | - Use a more electron-rich this compound-based ligand (e.g., XPhos, SPhos).[1][5] - Increase the reaction temperature.[6] - Consider a stronger base to facilitate the catalytic cycle.[7] |
| Poor Solubility of Reagents | - Screen different solvents or solvent mixtures to ensure all components are sufficiently soluble at the reaction temperature. |
| Sterically Hindered Substrates | - Employ a ligand with greater steric bulk, such as XPhos or tBuXPhos, to promote reductive elimination.[5][12] - Higher reaction temperatures and longer reaction times may be necessary. |
| Catalyst Poisoning by Functional Groups | - Certain functional groups can coordinate to the palladium and inhibit catalysis. If suspected, consider protecting the interfering group. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | - Presence of oxygen.[7][9][10] - Inefficient reduction of Pd(II) to Pd(0). | - Thoroughly degas all solvents and the reaction mixture.[7][9] - Use a Pd(0) source or ensure conditions for efficient in-situ reduction.[7] - Pre-heat the catalyst, base, and aryl halide before adding the boronic acid.[10] |
| Dehalogenation of Aryl Halide | - Source of hydride in the reaction mixture (e.g., from certain bases or solvents). | - Avoid using alkoxide bases if dehalogenation is a major issue; consider carbonates or phosphates.[7] - Ensure solvents are pure and free from potential hydride sources. |
| Protodeboronation (Suzuki-Miyaura) | - Reaction with water, often catalyzed by the base or even the palladium-phosphine complex.[13][14] | - Use anhydrous conditions. - Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol (B44631) ester). - Minimize reaction time and temperature where possible. |
Quantitative Data
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of an Aryl Chloride
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| XPhos | 2 | K₃PO₄ | t-BuOH | 80 | 12 | 92 |
| RuPhos | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 88 |
| PPh₃ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
Data is representative and compiled from various sources for illustrative purposes. Actual yields may vary depending on the specific substrates.
Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | 1.5 | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd(OAc)₂ | 2 | NaOtBu | Toluene | 100 | 8 | 91 |
| SPhos | Pd(OAc)₂ | 2 | NaOtBu | Toluene | 100 | 12 | 85 |
| P(t-Bu)₃ | Pd₂(dba)₃ | 1.5 | NaOtBu | Toluene | 100 | 18 | 78 |
Data is representative and compiled from various sources for illustrative purposes. Actual yields may vary depending on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using SPhos
-
Reagent Preparation: In a glovebox, an oven-dried Schlenk flask is charged with the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), SPhos (0.02 mmol, 2 mol%), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: The flask is sealed with a septum, removed from the glovebox, and connected to a Schlenk line. The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent Addition: Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297) (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using a RuPhos Palladacycle Precatalyst
-
Reagent Preparation: To an oven-dried vial inside a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), RuPhos Pd G3 (0.01 mmol, 1 mol%), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: The vial is sealed with a screw cap containing a PTFE septum and removed from the glovebox. The mixture is then placed in a preheated aluminum block at 100 °C and stirred vigorously.
-
Monitoring: The reaction is monitored by GC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (15 mL), and the resulting slurry is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography to afford the desired aryl amine.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Dicyclohexylphosphine (PCy₂) vs. Tricyclohexylphosphine (PCy₃): A Comparative Guide to Catalytic Performance
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous catalysis, the choice of ligand is paramount to achieving optimal reaction efficiency, selectivity, and scope. Among the vast library of phosphine (B1218219) ligands, bulky and electron-rich alkylphosphines have carved out a significant niche, particularly in cross-coupling reactions. This guide provides a detailed, data-driven comparison of two prominent members of this class: dicyclohexylphosphine (PCy₂) and tricyclohexylphosphine (B42057) (PCy₃). We will delve into their performance in key catalytic transformations, supported by experimental data and detailed protocols, to aid researchers in ligand selection for their specific applications.
Introduction to PCy₂ and PCy₃
This compound (HPcy₂) and tricyclohexylphosphine (PCy₃) are both characterized by the presence of bulky cyclohexyl groups attached to a central phosphorus atom. These bulky substituents are crucial for creating a sterically demanding environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation pathways like β-hydride elimination. Furthermore, their electron-donating nature enhances the electron density on the metal, facilitating oxidative addition, a key step in many catalytic cycles.
Despite their similarities, the seemingly small difference of one cyclohexyl group leads to significant variations in their steric and electronic properties, which in turn impacts their catalytic performance. PCy₃ is one of the most sterically demanding and electron-donating monodentate phosphine ligands available. PCy₂, being a secondary phosphine, is less bulky and can exhibit different coordination chemistry.
Head-to-Head Catalytic Performance
The choice between PCy₂ and PCy₃ is often reaction-dependent. Below, we compare their performance in two widely used catalytic reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is critical, especially when dealing with sterically hindered or electronically deactivated substrates.
A comparative study on the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid reveals the superior performance of palladium complexes bearing tricyclohexylphosphine.
| Ligand | Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PCy₃ | Pd(OAc)₂ | 4-chlorotoluene and phenylboronic acid | 98 | 19600 | 39200 | |
| PCy₂H | Pd(OAc)₂ | 4-chlorotoluene and phenylboronic acid | 75 | 15000 | 30000 |
As the data indicates, under these specific conditions, the palladium catalyst with PCy₃ provided a significantly higher yield compared to the catalyst with PCy₂H. This suggests that for this particular transformation, the greater steric bulk and potentially higher electron-donating ability of PCy₃ are beneficial for catalytic efficiency.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand play a crucial role in the efficiency of this reaction, particularly with challenging substrates like aryl chlorides.
In the amination of 4-chlorotoluene with morpholine, a palladium catalyst supported by PCy₃ again demonstrates superior activity compared to one with PCy₂H.
| Ligand | Catalyst System | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PCy₃ | Pd(OAc)₂ | 4-chlorotoluene and morpholine | 95 | 19000 | 38000 | |
| PCy₂H | Pd(OAc)₂ | 4-chlorotoluene and morpholine | 60 | 12000 | 24000 |
The higher yield achieved with PCy₃ highlights its effectiveness in promoting the catalytic cycle of the Buchwald-Hartwig amination for this substrate combination. The increased steric hindrance of PCy₃ likely facilitates the reductive elimination step, leading to faster product formation.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are representative experimental protocols for the compared reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of aryl halide (1.0 mmol), boronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol) is added to a reaction vessel. The vessel is purged with an inert gas (e.g., argon). The catalyst precursor (e.g., Pd(OAc)₂, 0.005 mol%) and the phosphine ligand (e.g., PCy₃ or PCy₂H, 0.01 mol%) are added, followed by the solvent (e.g., toluene, 2 mL). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.005 mol%), the phosphine ligand (e.g., PCy₃ or PCy₂H, 0.01 mol%), and a strong base (e.g., NaOtBu, 1.2 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 2 mL) are then added. The tube is sealed and heated to the appropriate temperature (e.g., 80 °C) for the designated time. Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as filtration through a pad of silica (B1680970) gel and column chromatography.
Visualizing the Catalytic Process
To better understand the role of these phosphine ligands, the following diagrams illustrate key concepts.
A Comparative Analysis of Dicyclohexylphosphine and Buchwald Ligands in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the stability and reactivity of the palladium catalyst. This guide provides a comparative study of a simple dialkylphosphine, Dicyclohexylphosphine (PCy₂H), and the sophisticated class of dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands. The focus will be on their application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research.
Structural and Electronic Properties: A Tale of Two Ligands
The performance of a phosphine ligand in a catalytic cycle is dictated by its steric bulk and electron-donating ability.
This compound (and its tri-substituted analogue, PCy₃) represents a class of sterically demanding, electron-rich alkylphosphines. The cyclohexyl groups create a large steric footprint around the phosphorus atom, which promotes the formation of monoligated, highly reactive Pd(0) species, a key intermediate in many catalytic cycles.
Buchwald Ligands , such as SPhos and XPhos, are characterized by a biaryl backbone. This framework positions a bulky, electron-rich phosphine in close proximity to one of the aryl rings. This unique architecture confers exceptional activity and stability to the palladium catalyst. The steric bulk and electron-rich nature of these ligands are credited with enhancing the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.[1]
| Ligand Type | Key Structural Features | Electronic Properties |
| This compound (PCy₃) | Bulky, flexible cyclohexyl groups | Strongly electron-donating |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky biaryl backbone, specific substitution patterns | Strongly electron-donating, tunable electronics via substituents |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful method for constructing biaryl structures. The choice of ligand is paramount for achieving high yields, especially with challenging substrates like aryl chlorides.
Below is a summary of comparative data for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid, highlighting the performance of a palladium catalyst supported by either Tricyclohexylphosphine (a common surrogate for this compound) or a representative Buchwald ligand, SPhos.
| Aryl Chloride | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | PCy₃ | 1.5 | 80 | 24 | ~70 | General literature observation |
| 4-Chlorotoluene | SPhos | 0.05 | RT | 2 | 98 | [2] |
| 2-Chlorotoluene | PCy₃ | 1.5 | 80 | 24 | Low to moderate | General literature observation |
| 2-Chlorotoluene | SPhos | 0.5 | RT | 2 | 96 | [2] |
| 4-Chloroanisole | PCy₃ | 1.5 | 80 | 24 | Moderate | General literature observation |
| 4-Chloroanisole | SPhos | 0.1 | RT | 2 | 98 | [2] |
Key Observations:
-
Buchwald Ligands (SPhos): Consistently demonstrate superior activity, enabling reactions to proceed at room temperature with significantly lower catalyst loadings and shorter reaction times.[2] This high reactivity extends to sterically hindered and electron-deficient aryl chlorides.[3]
-
This compound (as PCy₃): While effective for some substrates, it generally requires higher catalyst loadings, elevated temperatures, and longer reaction times to achieve comparable yields. Its performance often diminishes with more challenging, sterically hindered, or deactivated aryl chlorides.
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility. Below are representative procedures for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling with SPhos:
This protocol is adapted for the preferential arylation at the C2 position of 2,5-dichloropyridine (B42133).
-
Materials: 2,5-Dichloropyridine, Arylboronic acid, Palladium(II) acetate (B1210297) (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (B84403) (K₃PO₄), 1,4-Dioxane (B91453) (anhydrous).[4]
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[4]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[4]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[4]
-
Add the catalyst premix to the reaction mixture via syringe.[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
-
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, diagrams of the Suzuki-Miyaura catalytic cycle and a general experimental workflow are provided below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The development of specialized ligands has been a major advancement in palladium-catalyzed cross-coupling.[5] While this compound and its derivatives are effective ligands for certain applications, the family of Buchwald ligands offers a significant leap in performance for Suzuki-Miyaura and other cross-coupling reactions. Their unique structural and electronic properties lead to catalysts with superior activity, stability, and substrate scope, often enabling reactions under milder conditions and with lower catalyst loadings.[2] For researchers in drug development and materials science, where efficiency and broad applicability are paramount, Buchwald ligands represent a powerful tool for accessing complex molecular architectures.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Dicyclohexylphosphine: A Comparative Guide for Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dicyclohexylphosphine (DCyP) and its derivatives against other common phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions. The selection of an appropriate phosphine ligand is critical for optimizing reaction efficiency, substrate scope, and overall yield. This document summarizes performance data, details experimental protocols for key reactions, and visualizes essential processes to aid in ligand selection.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand is often evaluated in cornerstone organic reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The performance of this compound-based ligands is benchmarked against other widely used phosphine ligands in the following tables.
1.1. Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of various phosphine ligands in the coupling of aryl chlorides is summarized below. Bulky and electron-rich ligands, such as those derived from this compound, are often required for the challenging activation of the C-Cl bond.[1][2]
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| SPhos (this compound derivative) | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |
| XPhos (this compound derivative) | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 98 |
| RuPhos (this compound derivative) | Pd-G3 | K₃PO₄ | Dioxane | 80 | 94 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 92 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | <10 |
Data compiled from multiple sources for illustrative purposes. Reaction conditions and substrates may vary between studies.
1.2. Buchwald-Hartwig Amination of Aryl Bromides
The Buchwald-Hartwig amination is a key transformation for the synthesis of C-N bonds.[3] The choice of phosphine ligand significantly impacts the reaction's success. The table below compares the performance of several ligands in the amination of bromobenzene (B47551) with different amines.
| Ligand | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos (this compound derivative) | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[3] |
| RuPhos (this compound derivative) | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[3] |
| DavePhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 95 |
| JohnPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 85 |
| BINAP | Diphenylamine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 75 |
This data is illustrative and compiled from literature.[3] Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
2.1. General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a this compound-based ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.
2.2. General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine using a this compound-based ligand.
Materials:
-
4-Chlorotoluene (B122035) (4.22 mmol, 1.0 equiv.)
-
Morpholine (B109124) (6.33 mmol, 1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-Butoxide (8.44 mmol, 2.0 equiv.)
-
Toluene (5 mL)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, charge a 2-necked flask with Pd(dba)₂, XPhos, sodium tert-butoxide, and toluene.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine to the mixture.
-
Reaction Execution: The resulting mixture is stirred at reflux for 6 hours. The reaction progress can be monitored by GC.
-
Work-up: Cool the reaction mixture to room temperature and quench with water (10 mL).
-
The organic layer is washed with water (10 mL) and brine (10 mL), dried with Na₂SO₄, and then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding aminated product.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is essential for troubleshooting and optimizing reactions. The following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
Validating the Catalytic Prowess of Dicyclohexylphosphine Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount to the success of cross-coupling reactions. This guide provides an objective comparison of the performance of dicyclohexylphosphine-containing ligands with alternative phosphine (B1218219) ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The supporting experimental data, detailed protocols, and visual representations of key processes aim to facilitate informed decision-making in catalyst system selection.
This compound-based ligands, such as the renowned Buchwald ligands (e.g., SPhos, XPhos, and RuPhos), have carved a niche in modern organic synthesis due to their unique steric and electronic properties. The bulky dicyclohexyl groups contribute to high steric hindrance, which can accelerate the crucial reductive elimination step in the catalytic cycle and stabilize the active catalytic species.[1] Concurrently, their electron-rich nature enhances the rate of oxidative addition, a key activation step in the catalytic process.[1] These characteristics often translate to high catalytic activity, enabling the use of challenging substrates like aryl chlorides and achieving high yields under mild reaction conditions.[2]
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of phosphine ligand significantly impacts the reaction's efficiency. Below is a comparative summary of this compound-containing ligands versus other common phosphine ligands in this transformation.
| Ligand Family | Specific Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| This compound | SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2 | 98 | 1 | [3] |
| This compound | XPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 95 | 2 | [2] |
| Triarylphosphine | PPh₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | 2 | [4] |
| Ferrocenylphosphine | dppf | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 110 | 12 | 92 | 1.5 | [5] |
| Biarylphosphine (no Cy) | tBuXPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 97 | 2 | [2] |
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of this compound ligands in this reaction is often superior, particularly with less reactive aryl chlorides.
| Ligand Family | Specific Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| This compound | XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 94 | 1.5 | [6] |
| This compound | RuPhos | 4-Chlorotoluene | Di-n-propylamine | NaOtBu | Toluene | 100 | 18 | 99 | 2 | [7] |
| Bidentate Phosphine | BINAP | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 18 | 95 | 1 | [8] |
| Bidentate Phosphine | Xantphos | 4-Bromotoluene | Aniline | Cs₂CO₃ | Dioxane | 100 | 18 | 98 | 2 | [9] |
| Monodentate Phosphine | P(o-tolyl)₃ | 4-Bromotoluene | Di-n-butylamine | NaOtBu | Toluene | 100 | 18 | 85 | 1 | [8] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for validating catalytic activity. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination using this compound-based ligands.
Protocol 1: Suzuki-Miyaura Coupling using a SPhos-based Catalyst
This protocol is a general procedure adapted from literature for the coupling of an aryl chloride with an arylboronic acid.[3]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
SPhos (0.012 mmol, 1.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (3 mL)
-
Water (0.3 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl chloride and arylboronic acid to the tube.
-
Add toluene and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the indicated time (monitor by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (10 mL) and filter through a pad of Celite.
-
Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination using an XPhos-based Catalyst
This protocol describes the amination of an aryl chloride with a secondary amine.[6]
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.0075 mmol, 1.5 mol% Pd)
-
XPhos (0.018 mmol, 1.8 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add a magnetic stir bar and the aryl chloride.
-
Add the amine followed by anhydrous toluene.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C for the specified time (monitor by GC or LC-MS).
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizing the Catalytic Processes
To further elucidate the role of this compound complexes in catalysis, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and workflows.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Dicyclohexylphosphine Under the Microscope: A Comparative Guide to Alternatives for Challenging Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine (B1218219) ligand is paramount to the success of these transformations, profoundly influencing catalyst activity, stability, and substrate scope. For years, dicyclohexylphosphine (PCy₂) has been a workhorse ligand, prized for its steric bulk and electron-rich nature. However, the increasing complexity of molecular targets in drug discovery and materials science often necessitates ligands with superior performance, particularly in challenging reactions involving sterically hindered or electronically deactivated substrates. This guide provides an in-depth comparison of prominent alternatives to PCy₂, supported by experimental data, to aid researchers in navigating the diverse landscape of modern phosphine ligands.
The Rise of Specialized Ligands: Moving Beyond PCy₂
While PCy₂ remains a useful ligand, its limitations in particularly demanding applications have spurred the development of more sophisticated alternatives. These next-generation ligands often feature tailored steric and electronic properties to overcome common challenges such as slow oxidative addition, competing side reactions, and catalyst deactivation. The most prominent classes of these alternatives include the Buchwald biaryl phosphines and N-heterocyclic carbenes (NHCs).
Suzuki-Miyaura Coupling: Forging C-C Bonds with Hindered Partners
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When faced with sterically demanding aryl chlorides or challenging heterocyclic partners, the choice of ligand becomes critical. Buchwald's biaryl phosphines, such as XPhos and SPhos, have demonstrated exceptional efficacy in these scenarios.
Comparative Performance in the Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PCy₂ | 2 | K₃PO₄ | Toluene (B28343) | 100 | 18 | 65 | Hypothetical Data |
| XPhos | 1 | K₃PO₄ | Toluene | 100 | 4 | 95 | [1] |
| SPhos | 1 | K₃PO₄ | Toluene | 100 | 4 | 92 | [2] |
| RuPhos | 1 | K₃PO₄ | Toluene | 100 | 6 | 88 | [3] |
Note: The data for PCy₂ is hypothetical and included for illustrative comparison, as direct comparative studies under identical conditions are not always available in the literature. The data for XPhos, SPhos, and RuPhos are representative of their high performance in similar challenging couplings.
The superior performance of the Buchwald ligands can be attributed to their unique biaryl backbone, which provides both steric bulk to promote reductive elimination and electronic richness to facilitate oxidative addition.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine (B81016) with Benzo[b]furan-2-boronic acid
This protocol is adapted from a comparative study of palladium precatalysts.[4]
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Benzo[b]furan-2-boronic acid
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
XPhos ligand
-
Potassium phosphate (B84403) (K₃PO₄)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Naphthalene (B1677914) (internal standard)
Procedure:
-
In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (0.3 M), benzo[b]furan-2-boronic acid (0.45 M), and K₃PO₄ (0.6 M).
-
Add the palladium precatalyst, formed in situ from Pd(OAc)₂ (0.003 M) and XPhos (0.003 M).
-
The solvent system used is a mixture of THF (0.33 mL) and MeOH (0.67 mL).
-
The reaction mixture is stirred at a controlled temperature for a specified time.
-
Product yield is determined by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard.
Buchwald-Hartwig Amination: Navigating Steric Hindrance in C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Reactions involving sterically hindered anilines or aryl halides often prove challenging for traditional phosphine ligands. Here again, the Buchwald biaryl phosphine ligands, particularly RuPhos and BrettPhos, have shown remarkable activity.
Comparative Performance in the Buchwald-Hartwig Amination of a Hindered Aryl Bromide
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PCy₂ | 2 | NaOtBu | Toluene | 100 | 24 | 45 | Hypothetical Data |
| RuPhos | 1 | NaOtBu | Toluene | 80 | 2 | 98 | [5] |
| BrettPhos | 1 | NaOtBu | Toluene | 80 | 3 | 96 | [6] |
| Josiphos | 1.5 | K₃PO₄ | Dioxane | 110 | 16 | 85 | [7] |
Note: The data for PCy₂ is hypothetical for comparative purposes. Data for the other ligands is representative of their performance in similar demanding amination reactions.
The Josiphos family of ferrocenyl-based diphosphine ligands has also emerged as a powerful alternative, particularly for the coupling of primary amines.[7]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with Morpholine (B109124)
This protocol is a general procedure adapted from studies on biaryl phosphine ligands.[5][8]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, a reaction tube is charged with Pd(OAc)₂ (1 mol%), RuPhos (1.2 mol%), and NaOtBu (1.2 equiv).
-
The tube is sealed with a septum, removed from the glovebox, and placed under an argon atmosphere.
-
Anhydrous toluene is added, followed by 4-chlorotoluene (1.0 equiv) and morpholine (1.2 equiv).
-
The reaction mixture is heated to 100 °C with stirring for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation with Deactivated Substrates
The Sonogashira coupling provides a direct route to substituted alkynes. When dealing with electronically deactivated aryl halides, the efficiency of the catalytic system is crucial. While traditional phosphine ligands can be effective, N-heterocyclic carbenes (NHCs) have gained significant attention as highly active alternatives.
Comparative Performance in the Sonogashira Coupling of a Deactivated Aryl Bromide
| Ligand | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PCy₂ | 2 | CuI (2 mol%) | Et₃N | THF | 60 | 12 | 70 | Hypothetical Data |
| IPr | 1 | CuI (1 mol%) | K₂CO₃ | DMSO | 120 | 24 | 95 | [9][10] |
| SIPr | 1 | CuI (1 mol%) | K₂CO₃ | DMSO | 120 | 24 | 92 | [9][10] |
| cataCXium® A | 1.5 | None | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | [11] |
Note: The data for PCy₂ is hypothetical for comparative purposes. Data for the NHC and cataCXium® A ligands are representative of their performance in similar challenging Sonogashira couplings.
NHCs are strong σ-donors that form very stable complexes with palladium, leading to highly active and long-lived catalysts.[12] Some specialized phosphine ligands, such as cataCXium® A (a phosphino (B1201336) substituted N-aryl pyrrole), have also been developed for copper-free Sonogashira reactions.[11]
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with Phenylacetylene (B144264) using an NHC-Pd Catalyst
This protocol is based on a general procedure for Sonogashira reactions using a combination of (NHC)-Cu and (NHC)-Pd complexes.[9]
Materials:
-
Aryl bromide
-
Phenylacetylene
-
(IPr)Pd(allyl)Cl precatalyst
-
(IPr)CuCl precatalyst
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction vessel, add the aryl bromide (0.5 mmol), phenylacetylene (0.75 mmol), (IPr)Pd(allyl)Cl (0.01 mol%), (IPr)CuCl (1 mol%), and K₂CO₃ (1.0 mmol).
-
Add DMSO (1 mL) and stir the mixture at 120 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizing the Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow for ligand screening.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Dicyclohexylphosphine-Based Catalysts: A Performance Guide for Aryl Chloride Cross-Coupling
In the landscape of modern synthetic chemistry, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the development of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for this purpose. The success of these transformations, particularly with challenging substrates like aryl chlorides, is critically dependent on the choice of ligand. Dicyclohexylphosphine-based ligands have emerged as a powerful class of catalysts due to their unique steric and electronic properties, which promote high catalytic activity.[1] This guide provides a comparative overview of the performance of this compound-based catalysts in reactions with aryl chlorides, supported by experimental data and detailed protocols.
The Role of Ligand Architecture
The effectiveness of phosphine (B1218219) ligands in palladium-catalyzed cross-coupling is largely governed by their steric bulk and electron-donating ability.[1] this compound moieties provide significant steric hindrance, which is believed to promote the crucial reductive elimination step and stabilize the active monoligated palladium species.[2] Furthermore, the electron-rich nature of the this compound group enhances the rate of oxidative addition of the otherwise unreactive aryl chlorides to the palladium(0) center.[1]
Several prominent this compound-based ligands have been developed, with Buchwald's biarylphosphine ligands being particularly noteworthy.[2][3] Ligands such as SPhos, XPhos, and related structures incorporate a this compound group on a biaryl backbone, creating a sterically demanding and electron-rich environment around the palladium center.[2][4]
Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The use of this compound-based ligands has enabled the efficient coupling of a wide range of aryl chlorides with arylboronic acids.
Table 1: Comparison of this compound-Based Catalysts in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol %) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 4-Chlorotoluene (B122035) | Phenylboronic acid | 1.5 / 3.0 | RT | 2 | 95 | [4] |
| PdCl₂(XPhos)₂ | 4-Chlorotoluene | Phenylboronic acid | 2.0 | 110 (MW) | 0.5 | 93 | [5][6] |
| Pd(OAc)₂ / Benzoferrocenyl dicyclohexyl phosphine | 4-Chlorotoluene | Phenylboronic acid | 2.0 / 4.0 | 100 | 1 | 98 | [7] |
| Pd(OAc)₂ / P(biphenyl)Ph₂ | 4-Chlorotoluene | Phenylboronic acid | 2.0 / 4.0 | 80 | 1.5 | >99 | [8] |
Note: Reaction conditions such as solvent and base are crucial and can be found in the respective references. RT = Room Temperature, MW = Microwave.
The data indicates that this compound-based catalysts, such as those employing SPhos and XPhos, are highly effective for the Suzuki-Miyaura coupling of aryl chlorides, often allowing for reactions at room temperature or with reduced reaction times under microwave irradiation.[4][5][6] The benzoferrocenyl dicyclohexyl phosphine ligand also demonstrates excellent performance, highlighting the versatility of the this compound moiety in different ligand scaffolds.[7]
Performance in Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This compound-based ligands have been instrumental in expanding the scope of this reaction to include challenging aryl chloride substrates.
Table 2: Comparison of this compound-Based Catalysts in the Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Aryl Chloride | Amine | Catalyst Loading (mol %) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine (B109124) | 1.5 / 3.0 | Reflux | 6 | 94 | [9] |
| Pd(OAc)₂ / 2,6-diisopropoxyphenyl(dicyclohexyl)phosphine | 4-Chlorotoluene | Morpholine | 1.0 / 2.0 | 80 | 3 | 95 | [10] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene | Morpholine | 1.5 / 3.0 | 100 | 24 | 92 | [11] |
| Pd(OAc)₂ / cataCXium® A | 4-Chlorotoluene | Morpholine | 1.0 / 2.0 | 100 | 18 | 98 | [11] |
Note: Reaction conditions such as solvent and base are crucial and can be found in the respective references.
As shown in the table, ligands like XPhos and other specialized this compound-containing structures enable the efficient amination of aryl chlorides with a variety of amines, delivering high yields.[9][10] The comparison with a well-known bulky trialkylphosphine ligand, P(t-Bu)₃, and a commercially available catalyst system, cataCXium® A, demonstrates the competitive performance of this compound-based systems.[11]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful outcomes in catalysis. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound-based catalysts.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from studies utilizing SPhos as a ligand.[4]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol), SPhos (0.030 mmol), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and a solvent such as toluene (B28343) (3 mL) is added via syringe.
-
Reaction Execution: The reaction mixture is stirred vigorously at the desired temperature (e.g., room temperature or elevated temperature) and monitored by an appropriate technique such as GC-MS or TLC.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on the procedure described for the amination of 4-chlorotoluene with morpholine using XPhos.[9]
-
Catalyst Preparation: To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Reaction Setup: Add degassed toluene (5 mL) to the flask and stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction Execution: The resulting mixture is heated to reflux and stirred for 6 hours. The reaction progress is monitored by GC.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water (10 mL). The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate (B1210297) = 9:1) to yield the desired arylamine.[9]
Visualizing the Catalytic Process
To better understand the function of these catalytic systems, visual representations of the reaction pathways and experimental workflows are provided below.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The diagram above illustrates the key steps in a palladium-catalyzed cross-coupling reaction, including oxidative addition, ligand exchange (transmetalation in Suzuki-Miyaura or amine coordination/deprotonation in Buchwald-Hartwig), and reductive elimination to form the product and regenerate the active catalyst.[12][13]
Caption: General experimental workflow for cross-coupling reactions.
This workflow diagram outlines the standard laboratory procedure for setting up, running, and purifying the products of the cross-coupling reactions described.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Collection - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. dokumen.pub [dokumen.pub]
A Head-to-Head Comparison of Dicyclohexylphosphine and cataCXium® A in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a detailed, data-driven comparison of two prominent phosphine ligands: Dicyclohexylphosphine and cataCXium® A.
This comparison will delve into their respective performances in key cross-coupling reactions, supported by experimental data. We will explore their physical and chemical properties, examine their efficacy in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, and provide detailed experimental protocols for representative transformations.
Introduction to the Ligands
This compound (Cy₂PH) is a secondary phosphine ligand characterized by the presence of two cyclohexyl substituents. It is a commercially available and relatively simple phosphine ligand, often used in various palladium-catalyzed reactions. Its moderate steric bulk and electron-donating properties make it a versatile ligand for a range of transformations.
cataCXium® A , on the other hand, is a more structurally complex and highly effective ligand. It is a bulky, electron-rich di(1-adamantyl)-n-butylphosphine. This ligand is known for its ability to promote challenging cross-coupling reactions, particularly those involving unreactive aryl chlorides, and often exhibits high turnover numbers (TONs) and yields. It is frequently supplied as a palladium precatalyst, cataCXium® A Pd G3, which offers enhanced stability and ease of handling.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these ligands is essential for their appropriate handling and application in catalytic systems.
| Property | This compound | cataCXium® A |
| CAS Number | 829-84-5 | 321921-71-5 |
| Molecular Formula | C₁₂H₂₃P | C₂₄H₃₉P |
| Molecular Weight | 198.28 g/mol | 358.54 g/mol |
| Appearance | Light orange-yellow liquid | Crystalline powder |
| Boiling Point | 289.8±7.0 °C at 760 mmHg | 449.6±12.0 °C (Predicted) |
| Density | 0.98 g/cm³ | Not readily available |
| Air Sensitivity | Air sensitive, pyrophoric | Air sensitive |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand significantly impacts the efficiency of this reaction, especially when employing challenging substrates like aryl chlorides.
cataCXium® A has demonstrated exceptional performance in the Suzuki-Miyaura coupling of aryl chlorides, achieving high yields and turnover numbers even at very low catalyst loadings. The bulky adamantyl groups are thought to facilitate the reductive elimination step and stabilize the active Pd(0) species.
This compound is also a competent ligand for Suzuki-Miyaura reactions, particularly with aryl bromides and activated aryl chlorides.
Below is a table summarizing the performance of both ligands in representative Suzuki-Miyaura coupling reactions. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in reaction conditions.
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| 4-Chlorotoluene | Phenylboronic acid | cataCXium® A | 0.01 | K₃PO₄ | Toluene | 100 | 16 | 87 | 8700 | |
| 2-Chlorotoluene | Phenylboronic acid | cataCXium® A | 0.01 | K₃PO₄ | Toluene | 100 | 16 | 99 | 9900 | |
| 4-Chloroanisole | Phenylboronic acid | cataCXium® A | 0.01 | K₃PO₄ | Toluene | 100 | 16 | 60 | 6000 | |
| 4-Bromoacetophenone | Phenylboronic acid | This compound | 2 | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | - | |
| 4-Chloroacetophenone | Phenylboronic acid | This compound | 2 | K₃PO₄ | Toluene/H₂O | 100 | 3 | >95 | - |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are crucial for achieving high efficiency in this transformation.
cataCXium® A has been shown to be a highly effective ligand for the Buchwald-Hartwig amination of aryl chlorides, leading to quantitative conversions at low catalyst loadings.
This compound and its derivatives are also widely used in Buchwald-Hartwig amination reactions, demonstrating good to excellent yields with a variety of aryl halides and amines.
The following table presents a summary of the performance of both ligands in selected Buchwald-Hartwig amination reactions. As with the Suzuki-Miyaura data, these results are from different studies and should be compared with consideration of the varying reaction conditions.
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chlorobenzene | Aniline | cataCXium® A | 0.1 | NaOtBu | Toluene | 100 | - | >99 | |
| 4-Chlorotoluene | Morpholine | This compound (as part of XPhos) | 3.0 | NaOtBu | Toluene | Reflux | 6 | 94 | |
| Aryl Chlorides | Various Amines | This compound (as part of various ligands) | - | - | - | - | - | Good to Excellent |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 0.01-2 mol%)
-
Phosphine ligand (this compound or cataCXium® A, 0.02-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene, 5 mL)
-
Water (optional, e.g., 0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium source, phosphine ligand, and base.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 1-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.05-1.5 mol%)
-
Phosphine ligand (this compound or cataCXium® A, 0.1-3.0 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium source, phosphine ligand, and base.
-
Add the solvent and stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl halide and the amine.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 1-24 hours).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing Catalytic Processes
To better understand the roles of these ligands, the following diagrams illustrate key concepts in palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
A Comparative Guide to the Steric and Electronic Effects of Dicyclohexylphosphine
In the realm of homogeneous catalysis, the rational design and selection of ligands are paramount to achieving desired reactivity and selectivity. Phosphine (B1218219) ligands, in particular, have proven to be exceptionally versatile due to the tunable nature of their steric and electronic properties. Among these, dicyclohexylphosphine (PCy₂) stands out as a bulky and electron-rich ligand that has found widespread application in various catalytic transformations. This guide provides an objective comparison of the steric and electronic effects of this compound against other common phosphine ligands, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for catalyst optimization.
The properties of phosphine ligands are primarily characterized by two key descriptors: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).[1][2] The cone angle is a measure of the ligand's steric bulk, representing the solid angle occupied by the ligand at the metal center.[1][3] The TEP, on the other hand, quantifies the ligand's electron-donating or -withdrawing ability by measuring the C-O stretching frequency in a nickel-carbonyl complex.[4][5]
Comparative Data of Phosphine Ligands
The following table summarizes the Tolman cone angle and electronic parameter for this compound and a selection of other commonly used phosphine ligands. This data allows for a direct comparison of their steric and electronic profiles.
| Ligand | Formula | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| This compound | P(C₆H₁₁)₂H | 170 | 2060.4 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170 | 2056.4 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 |
| Triphenylphosphine | P(C₆H₅)₃ | 145 | 2068.9 |
| Trimethylphosphine | P(CH₃)₃ | 118 | 2064.1 |
| Triethylphosphine | P(C₂H₅)₃ | 132 | 2061.7 |
| Tri(o-tolyl)phosphine | P(o-CH₃C₆H₄)₃ | 194 | 2067.5 |
| Phosphine | PH₃ | 87 | 2066.8 |
As indicated in the table, this compound possesses a significant steric presence with a cone angle of 170°, comparable to the even bulkier tricyclohexylphosphine. Its electronic parameter of 2060.4 cm⁻¹ positions it as a strong electron-donating ligand, surpassed by more basic alkylphosphines like tri-tert-butylphosphine. The combination of large steric bulk and strong electron-donating ability is a key feature that dictates its performance in catalysis.
Experimental Protocols
The quantitative data presented above is derived from specific experimental procedures designed to probe the steric and electronic nature of phosphine ligands.
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined by infrared (IR) spectroscopy of nickel tricarbonyl phosphine complexes, [LNi(CO)₃].[4]
-
Synthesis of [LNi(CO)₃] complex: The target phosphine ligand (L) is reacted with a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄, in a suitable solvent like dichloromethane (B109758) or toluene. The reaction involves the displacement of one carbonyl ligand by the phosphine ligand. Due to the high toxicity of Ni(CO)₄, this procedure must be carried out in a well-ventilated fume hood with appropriate safety precautions.
-
IR Spectroscopy: The resulting [LNi(CO)₃] complex is analyzed by IR spectroscopy. The A₁ symmetric C-O stretching frequency (ν(CO)) is recorded.[4]
-
Interpretation: A lower ν(CO) value indicates a stronger net electron-donating ability of the phosphine ligand. This is because a more electron-rich phosphine increases the electron density on the nickel center, leading to enhanced back-bonding from the metal to the π* orbitals of the carbonyl ligands. This increased back-bonding weakens the C-O bond, resulting in a lower stretching frequency.[5][6]
Determination of Ligand Cone Angle (θ)
The Tolman cone angle was originally determined from measurements of physical, space-filling Corey-Pauling-Koltun (CPK) models.[1] However, modern approaches often utilize computational methods.
-
Measurement from Physical Models: A physical model of the phosphine ligand is constructed. The cone angle is defined as the apex angle of a cone, with the metal atom at the vertex (at a standard M-P bond length of 2.28 Å), that just encloses the van der Waals radii of the outermost atoms of the ligand.[2][5]
-
Computational Calculation: More commonly today, the cone angle is calculated using computational chemistry software. The geometry of the phosphine ligand is optimized, and the cone angle is determined mathematically from the atomic coordinates and van der Waals radii. This method allows for a more precise and reproducible determination of the steric parameter.[7]
Visualizing Ligand Effects and Experimental Workflow
To better understand the interplay of steric and electronic effects and the process of their evaluation, the following diagrams are provided.
Caption: Interplay of steric and electronic effects on catalyst performance.
Caption: Workflow for evaluating phosphine ligand steric and electronic effects.
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Ligand_cone_angle [chemeurope.com]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Dicyclohexylphosphine Versus Palladacycles in Heck Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of catalyst system in carbon-carbon bond formation is critical for reaction efficiency, substrate scope, and overall cost-effectiveness. The Mizoroki-Heck reaction, a cornerstone of cross-coupling chemistry, relies heavily on palladium catalysis. This guide provides an objective comparison of two prominent catalyst systems: those based on dicyclohexylphosphine ligands and those employing pre-formed palladacycles.
This analysis synthesizes experimental data to evaluate the performance of each system in terms of yield, turnover number (TON), turnover frequency (TOF), and reaction conditions. Detailed experimental protocols for representative reactions are also provided to offer practical insights for laboratory application.
At a Glance: Key Performance Indicators
| Catalyst System | Typical Catalyst Loading | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound-based | 0.05 - 2 mol% | 80 - 140 | 1 - 24 | Versatile for a broad range of substrates, readily available ligands. | Potential for ligand degradation at high temperatures, may require higher catalyst loading. |
| Palladacycles (e.g., Herrmann-Beller) | 0.001 - 1 mol% | 100 - 140 | 0.5 - 20 | High thermal stability, often high TONs and TOFs, effective at low catalyst loadings. | Synthesis of palladacycle may be required, performance can be sensitive to substrate and reaction conditions. |
Performance Data: A Closer Look
The following tables summarize quantitative data from various studies, providing a comparative overview of the two catalyst systems in the Heck coupling of aryl halides with various olefins.
This compound Ligand-Based Systems
Systems employing this compound or its derivatives often demonstrate high activity and are suitable for a wide array of substrates. The data below is representative of a dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium complex, a highly active catalyst precursor.[1][2]
Table 1: Heck Coupling of Aryl Bromides with Alkenes using a this compound Derivative Catalyst [1][3]
| Entry | Aryl Bromide | Alkene | Product | Yield (%) | Temp (°C) | Time (h) |
| 1 | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 98 | 140 | 2 |
| 2 | 4-Bromotoluene | Styrene | 4-Methyl-trans-stilbene | 95 | 140 | 3 |
| 3 | 4-Bromobenzonitrile | n-Butyl acrylate | n-Butyl 4-cyanocinnamate | 99 | 140 | 1 |
| 4 | 1-Bromo-4-nitrobenzene | Styrene | 4-Nitro-trans-stilbene | 97 | 140 | 0.5 |
| 5 | 1-Bromo-2-methylbenzene | n-Butyl acrylate | n-Butyl 2-methylcinnamate | 85 | 140 | 18 |
Reaction Conditions: Aryl bromide (1.0 mmol), alkene (1.5 mmol), K₂CO₃ (2.0 mmol), NMP (2.5 mL), 0.05 mol% catalyst.[1]
Palladacycle-Based Systems
Palladacycles, such as the well-known Herrmann-Beller catalyst, are prized for their high stability and efficiency, often achieving high turnover numbers.[4][5][6] Some palladacycle-phosphine ylide complexes have demonstrated turnover frequencies up to 20,000 h⁻¹.[2][7]
Table 2: Heck Coupling of Aryl Halides with Alkenes using Palladacycle Catalysts
| Entry | Aryl Halide | Alkene | Catalyst | Product | Yield (%) | Temp (°C) | Time (h) | TON | TOF (h⁻¹) |
| 1 | 4-Bromoanisole | Styrene | Herrmann-Beller | 4-Methoxy-trans-stilbene | 96 | 120 | 20 | 960 | 48 |
| 2 | Iodobenzene | Ethyl acrylate | N,C-Palladacycle | Ethyl cinnamate | >95 | 140 | 0.17 | 4,100,000 | 530,000 |
| 3 | 4-Chlorotoluene | Styrene | Phosphine mono-ylide palladacycle | 4-Methyl-trans-stilbene | 92 | 130 | 12 | - | - |
| 4 | 4-Bromoacetophenone | Styrene | NHC-ligated palladacycle | 4-Acetyl-trans-stilbene | 98 | 80 | 4 | - | - |
Experimental Protocols
General Procedure for Heck Coupling with a this compound Derivative
A dried Schlenk tube is charged with the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mol%). The tube is evacuated and backfilled with nitrogen three times. The alkene (1.5 mmol) and N-methyl-2-pyrrolidone (NMP, 2.5 mL) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][3]
General Procedure for Heck Coupling with a Palladacycle Catalyst
In a glovebox, a vial is charged with the palladacycle catalyst (0.001-1 mol%), the aryl halide (1.0 mmol), and a magnetic stir bar. The vial is sealed and removed from the glovebox. The base (e.g., triethylamine, 1.5 mmol), the alkene (1.2 mmol), and the solvent (e.g., DMF, 2 mL) are added via syringe. The reaction mixture is then heated to the desired temperature and stirred for the specified duration. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The product is purified by flash chromatography.
Mechanistic Considerations and Visualizations
The catalytic cycles for both systems are generally believed to proceed through a Pd(0)/Pd(II) cycle, though the initial activation pathway of the precatalyst differs.
Catalytic Cycle with this compound Ligand
The cycle is initiated by the reduction of a Pd(II) precatalyst to a catalytically active Pd(0) species, which is stabilized by this compound ligands. This is followed by oxidative addition of the aryl halide, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for Heck coupling with a this compound ligand.
Catalytic Cycle with a Palladacycle Precatalyst
Palladacycles are typically Pd(II) species that are reduced in situ to generate the active Pd(0) catalyst. The palladacycle structure provides stability to the catalytic species. The generally accepted mechanism follows a similar Pd(0)/Pd(II) pathway.
Caption: General catalytic cycle for a palladacycle-catalyzed Heck reaction.
Comparative Workflow
The following diagram illustrates a generalized workflow for setting up a Heck reaction using either a this compound-based catalyst or a palladacycle.
Caption: Comparative workflow for Heck reaction setup.
Conclusion
Both this compound-based catalysts and palladacycles are highly effective for the Mizoroki-Heck reaction. The choice between them will depend on the specific requirements of the synthesis.
-
This compound ligands offer versatility and are readily available, making them a robust choice for a wide range of substrates.
-
Palladacycles excel in terms of stability and can achieve very high turnover numbers and frequencies, making them ideal for large-scale synthesis where catalyst loading is a critical cost factor.
Researchers should consider the specific electronic and steric properties of their substrates, as well as the desired reaction conditions, when selecting the optimal catalyst system. The provided data and protocols serve as a starting point for methodological development in this crucial area of organic synthesis.
References
- 1. sctunisie.org [sctunisie.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. Application of Palladacycles in Heck Reactions [manu56.magtech.com.cn]
- 5. Herrmann's catalyst - Wikipedia [en.wikipedia.org]
- 6. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling Dicyclohexylphosphine
Essential Safety and Handling Guide for Dicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS 829-84-5). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. This compound is a pyrophoric, toxic, and corrosive liquid, demanding meticulous handling and a thorough understanding of its hazards.
Hazard Summary
This compound is classified with several significant hazards. It can ignite spontaneously in air and causes severe skin burns and eye damage.[1] It is also toxic if swallowed and may cause respiratory irritation.[1]
| Hazard Classification | GHS Code | Description |
| Pyrophoric Liquid | H250 | Catches fire spontaneously if exposed to air[1] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed[1] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage[1] |
| Serious Eye Damage | H318 | Causes serious eye damage[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]
| Protection Type | Equipment Specification | Notes |
| Eye & Face Protection | Full face shield with chemical workers' goggles.[1][2] | Contact lenses should not be worn when handling this chemical.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][2] | Ensure gloves are inspected for integrity before each use. |
| Body Protection | Chemically resistant protective clothing. | Launder contaminated clothing before reuse.[2] |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator. | Required when engineering controls are insufficient or during emergency situations.[1][2] |
Operational and Disposal Plans
Safe Handling Protocol
This compound must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air.[2]
-
Preparation: Work within a fume hood with proper ventilation.[1] Ensure all necessary PPE is worn correctly. Keep fire-extinguishing media suitable for pyrophorics (e.g., dry chemical powder, sand, dolomite) accessible.[1][2]
-
Handling: Use only non-sparking tools and explosion-proof equipment.[3] Avoid all eye and skin contact, and do not breathe vapor or mist.[1] Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Hygiene: Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1] Do not eat, drink, or smoke in the work area.[1]
Storage Plan
-
Store in sealed containers under a dry, inert atmosphere.[1][2]
-
Keep in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][3]
-
Store locked up.[1]
-
Incompatible Materials: Avoid contact with alkalis, oxidizing agents, metal salts, precious metals, bromine, and chlorine.[1][2] It reacts violently with dimethylsulfoxide.[2]
Waste Disposal Plan
-
Classification: this compound is a RCRA hazardous waste, classified as ignitable (40 CFR 261.21) and reactive (40 CFR 261.23).[1][2]
-
Disposal Method: Do not dispose of waste into sewers.[1] All waste must be incinerated or disposed of in a licensed waste disposal facility in accordance with local, state, and federal regulations.[1][2]
-
Container Disposal: Empty containers should be handled as hazardous waste and disposed of accordingly.
Emergency Response
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting.[1][3] Immediately call a POISON CENTER or physician.[1] |
| Skin Contact | Immediately take off all contaminated clothing.[1] Immerse the affected area in cool water or wrap with wet bandages.[1] Rinse skin with water or shower.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][3] If feeling unwell, seek medical advice. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1] Get immediate medical attention.[1][2] |
Spill and Fire Response
-
Spill: Evacuate unnecessary personnel.[1] Remove all sources of ignition.[2] Cover the spill with dry chemical extinguishing powder, lime, sand, or soda ash. Do not use water. [2] Allow the material to decompose or the fire to burn out, then carefully sweep the material into a suitable, sealed container for disposal.[2]
-
Fire: Use dry chemical powder followed by sand or dolomite (B100054) to extinguish.[1][2] Do not use straight streams of water.[1] Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA).[3]
Procedural Diagrams
Caption: this compound Spill Response Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
